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  • Product: 4-Methyl-3,5-dinitrobenzaldehyde
  • CAS: 46401-48-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3,5-dinitrobenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-3,5-dinitrobenzaldehyde. Designed for researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Methyl-3,5-dinitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, a robust experimental protocol for data acquisition, and an overview of the compound's synthesis, ensuring a thorough understanding of its molecular structure and characterization.

Introduction

4-Methyl-3,5-dinitrobenzaldehyde (CAS No. 46401-48-3) is an aromatic compound characterized by a central benzene ring substituted with a methyl group, two nitro groups, and a formyl (aldehyde) group.[1] The precise arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its unique spectral signature in NMR spectroscopy. Understanding the ¹H and ¹³C NMR spectra is paramount for confirming the compound's identity, assessing its purity, and elucidating its role in various chemical reactions. While experimental spectra for this specific molecule are not widely published, this guide provides high-quality predicted data and the necessary protocols for its empirical validation.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of published experimental spectra for 4-Methyl-3,5-dinitrobenzaldehyde, the following data has been generated using advanced computational prediction algorithms. These predictions are based on established principles of NMR spectroscopy and provide a reliable foundation for spectral interpretation and experimental design.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Methyl-3,5-dinitrobenzaldehyde is expected to be relatively simple, with distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The strong electron-withdrawing nature of the two nitro groups and the aldehyde group significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-3,5-dinitrobenzaldehyde (in CDCl₃)

Functional GroupPredicted Chemical Shift (δ) ppmMultiplicityIntegration
Aldehyde-H (CHO)~10.1Singlet (s)1H
Aromatic-H~8.8Singlet (s)2H
Methyl-H (CH₃)~2.6Singlet (s)3H
  • Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet at a significantly downfield chemical shift (around 10.1 ppm). This is due to the strong deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons: The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a single peak (singlet) in the aromatic region. The presence of three strong electron-withdrawing groups (two nitro groups and one aldehyde) will cause these protons to be highly deshielded, resulting in a downfield chemical shift of approximately 8.8 ppm.

  • Methyl Protons (CH₃): The three protons of the methyl group are also chemically equivalent and will appear as a singlet. Their chemical shift is anticipated to be around 2.6 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-Methyl-3,5-dinitrobenzaldehyde will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-3,5-dinitrobenzaldehyde (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ) ppm
Aldehyde Carbonyl (C=O)~188
C-NO₂~150
C-CHO~135
Aromatic CH~128
C-CH₃~140
Methyl Carbon (CH₃)~18
  • Aldehyde Carbonyl (C=O): The carbon of the aldehyde group is expected to have the most downfield chemical shift, around 188 ppm, which is characteristic of carbonyl carbons.

  • Carbons Attached to Nitro Groups (C-NO₂): The two carbon atoms bonded to the nitro groups are chemically equivalent and are expected to resonate at approximately 150 ppm due to the strong electron-withdrawing effect of the nitro groups.

  • Carbon Attached to the Aldehyde Group (C-CHO): The carbon atom of the benzene ring attached to the aldehyde group is predicted to appear around 135 ppm.

  • Aromatic CH: The two equivalent carbon atoms bonded to hydrogen in the aromatic ring are expected to have a chemical shift of about 128 ppm.

  • Carbon Attached to the Methyl Group (C-CH₃): The aromatic carbon atom bonded to the methyl group is predicted to be at approximately 140 ppm.

  • Methyl Carbon (CH₃): The carbon of the methyl group will have the most upfield chemical shift, expected around 18 ppm.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted spectral data, the following detailed protocol for the acquisition of ¹H and ¹³C NMR spectra is provided. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible results.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of solid 4-Methyl-3,5-dinitrobenzaldehyde.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[2] The choice of solvent is critical; it must fully dissolve the compound without reacting with it. CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.[3]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[3]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

NMR Instrument Parameters

A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution) should be utilized for data acquisition.[2]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Number of Scans: 16-64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.[2]

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most aromatic compounds.[2]

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon, simplifying the spectrum.[2]

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is appropriate.

  • Spectral Width: A spectral width of 0-220 ppm is suitable for most organic molecules.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate the peaks to determine the relative ratios of the different types of protons.

Synthesis of 4-Methyl-3,5-dinitrobenzaldehyde

A plausible synthetic route to 4-Methyl-3,5-dinitrobenzaldehyde involves the nitration of p-tolualdehyde.[1] This context is crucial for anticipating potential impurities that might be observed in the NMR spectra, such as isomers or unreacted starting materials.

Synthesis_Workflow p_tolualdehyde p-Tolualdehyde product 4-Methyl-3,5-dinitrobenzaldehyde p_tolualdehyde->product Nitration nitrating_mixture Nitrating Mixture (HNO₃/H₂SO₄)

Caption: Synthetic pathway for 4-Methyl-3,5-dinitrobenzaldehyde.

Structural Interpretation Workflow

The process of elucidating the structure of 4-Methyl-3,5-dinitrobenzaldehyde from its NMR spectra follows a logical progression. The following diagram illustrates this workflow, which integrates the predicted data with established spectroscopic principles.

Interpretation_Workflow cluster_1H ¹H NMR Interpretation cluster_13C ¹³C NMR Interpretation h_integration Integration Ratios (1:2:3) h_assignment Assign Protons to Structure h_integration->h_assignment h_shifts Chemical Shifts (ppm) Aldehyde-H (~10.1) Aromatic-H (~8.8) Methyl-H (~2.6) h_shifts->h_assignment h_multiplicity Multiplicity (All Singlets) h_multiplicity->h_assignment structure Proposed Structure: 4-Methyl-3,5-dinitrobenzaldehyde h_assignment->structure c_num_signals Number of Signals (6 unique carbons) c_assignment Assign Carbons to Structure c_num_signals->c_assignment c_shifts Chemical Shifts (ppm) Carbonyl (~188) Aromatic (128-150) Aliphatic (~18) c_shifts->c_assignment c_assignment->structure

Caption: Workflow for the structural elucidation of 4-Methyl-3,5-dinitrobenzaldehyde using NMR data.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of 4-Methyl-3,5-dinitrobenzaldehyde. By leveraging high-quality predicted data and outlining a rigorous experimental protocol, researchers are well-equipped to characterize this compound with a high degree of confidence. The provided synthesis context and interpretation workflow further enhance the utility of this guide for professionals in chemical research and drug development.

References

  • 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3 | Chemsrc. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 4-Methyl-3,5-dinitrobenzaldehyde: A Mechanistic and Analytical Guide

Executive Summary 4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized aromatic compound utilized extensively as a precursor in pharmaceutical development and complex organic synthesis[1][2]. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized aromatic compound utilized extensively as a precursor in pharmaceutical development and complex organic synthesis[1][2]. For analytical chemists and drug development professionals, elucidating its structure via Electron Ionization Mass Spectrometry (EI-MS) presents a unique mechanistic puzzle. The strategic positioning of an aldehyde group, a methyl group, and two nitro groups on the benzene ring triggers highly specific, competitive intramolecular rearrangements.

This whitepaper provides an in-depth, causality-driven guide to the EI-MS fragmentation pattern of 4-Methyl-3,5-dinitrobenzaldehyde, supported by self-validating experimental protocols designed to prevent thermal degradation artifacts.

Chemical Architecture & Ionization Dynamics

The structural framework of 4-Methyl-3,5-dinitrobenzaldehyde (Molecular Weight: 210.14 g/mol ) dictates its behavior within the mass spectrometer. Under standard 70 eV electron ionization, the molecule forms a relatively weak molecular ion ([M]⁺• at m/z 210) due to the highly electron-withdrawing nature of the two nitro groups, which destabilize the aromatic ring and drive rapid fragmentation[3].

Unlike electrospray ionization (ESI), which typically yields [M-H]⁻ in negative mode for dinitroaromatics[4][5], EI-MS provides a rich, reproducible fingerprint of radical and neutral losses that directly map to the compound's functional groups.

Core Fragmentation Mechanisms (Causality & Logic)

The fragmentation of this compound is not random; it is governed by strict thermodynamic and steric principles. There are three primary mechanistic pathways:

The Ortho Effect: Intramolecular Hydrogen Transfer (m/z 193)

The most diagnostically significant peak in the mass spectrum arises from the , a well-documented phenomenon in ortho-nitrotoluenes[6][7].

The Causality: In 4-Methyl-3,5-dinitrobenzaldehyde, the C4-methyl group is sterically locked between two nitro groups at C3 and C5. Upon ionization, a hydrogen atom from the methyl group undergoes a facile transfer to the oxygen of an adjacent nitro group via a six-membered cyclic transition state. This rearrangement is immediately followed by the expulsion of a hydroxyl radical (•OH, 17 Da). Because the methyl group is flanked by two nitro groups, the statistical probability of this interaction is doubled, making the [M - OH]⁺ peak at m/z 193 exceptionally prominent[6].

Aldehyde-Directed Cleavages (m/z 209, m/z 181)

The formyl group (-CHO) at C1 undergoes classic α-cleavage, driven by the stability of the resulting acylium ions[3].

  • Loss of Hydrogen (•H): Cleavage of the formyl C-H bond results in the loss of 1 Da, producing the [M - H]⁺ ion at m/z 209 .

  • Loss of Formyl Radical (•CHO): Expulsion of the entire aldehyde group (-29 Da) generates the [M - CHO]⁺ fragment at m/z 181 [3].

Nitro Group Dissociation (m/z 180, m/z 164)

Dinitroaromatics characteristically shed their nitro groups through two competing pathways[4][8]:

  • Nitro-Nitrite Rearrangement: The nitro group (-NO₂) isomerizes to a nitrite ester (-O-NO) prior to dissociation. This leads to the loss of a nitrogen monoxide radical (•NO, 30 Da), yielding m/z 180 .

  • Homolytic Cleavage: Direct cleavage of the C-NO₂ bond expels a nitrogen dioxide radical (•NO₂, 46 Da), producing the [M - NO₂]⁺ fragment at m/z 164 [3].

Fragmentation M Molecular Ion [M]⁺• m/z 210 M_OH [M - OH]⁺ m/z 193 (Ortho Effect) M->M_OH -OH• (-17 Da) M_H [M - H]⁺ m/z 209 (Aldehyde Cleavage) M->M_H -H• (-1 Da) M_NO2 [M - NO₂]⁺ m/z 164 (Nitro Cleavage) M->M_NO2 -NO₂• (-46 Da) M_CHO [M - CHO]⁺ m/z 181 (Aldehyde Cleavage) M->M_CHO -CHO• (-29 Da) M_OH_CO [M - OH - CO]⁺ m/z 165 M_OH->M_OH_CO -CO (-28 Da) M_NO2_NO2 [M - 2NO₂]⁺ m/z 118 M_NO2->M_NO2_NO2 -NO₂• (-46 Da)

Figure 1: Primary EI-MS fragmentation pathways of 4-Methyl-3,5-dinitrobenzaldehyde.

Quantitative Data Summary

The following table synthesizes the expected quantitative mass spectrometry data, allowing researchers to rapidly cross-reference empirical spectra against theoretical mechanistic assignments.

m/z ValueFragment IonMass Loss (Da)Mechanistic Assignment
210 [M]⁺•0Molecular Ion (Low abundance)
209 [M - H]⁺1α-cleavage of the aldehyde C-H bond
193 [M - OH]⁺17Ortho effect: H-transfer from C4-CH₃ to C3/C5-NO₂
181 [M - CHO]⁺29Loss of the formyl radical
180 [M - NO]⁺30Nitro-nitrite rearrangement followed by •NO loss
164 [M - NO₂]⁺46Homolytic cleavage of the C-NO₂ bond
118 [M - 2NO₂]⁺92Sequential loss of both nitro groups

Self-Validating Experimental Protocol: GC-MS Analysis

Dinitroaromatics are notoriously sensitive to thermal degradation (e.g., reduction to nitrosonitro-derivatives or decarboxylation) within the GC inlet[4][8]. To ensure that the observed m/z 193 peak is a true EI-MS fragment and not a thermal artifact, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the 4-Methyl-3,5-dinitrobenzaldehyde standard in GC-grade dichloromethane (DCM) to a concentration of 10–50 µg/mL.

  • Causality: DCM is preferred over alcohols (like methanol) to prevent transacetalization of the aldehyde group during heated injection[3][4].

  • Validation: Always run a pure DCM solvent blank immediately prior to the sample to establish a noise-limited background and rule out column bleed or carryover.

Step 2: GC Inlet Configuration

  • Action: Set the inlet temperature to 220°C and use a highly deactivated, single-taper glass liner. Inject 1 µL in splitless mode.

  • Causality: Temperatures above 250°C catalyze the thermal breakdown of dinitroaromatics before they even reach the column[8]. A deactivated liner prevents active-site adsorption of the polar nitro groups.

Step 3: Capillary Separation

  • Action: Utilize a 5% Phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm × 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The low-polarity stationary phase ensures optimal peak symmetry for functionalized aromatics, preventing peak tailing that complicates mass spectral integration[3][8].

Step 4: Mass Spectrometry Detection

  • Action: Set the MS transfer line to 250°C and the EI source to 230°C. Operate the quadrupole in full-scan mode (m/z 50–300) at 70 eV.

  • Causality: 70 eV is the universal standard for EI-MS, ensuring the resulting fragmentation pattern is directly comparable to NIST and Wiley spectral libraries.

Workflow Prep 1. Sample Prep Dilution in DCM (10-50 µg/mL) Inject 2. GC Injection Splitless, 220°C Deactivated Liner Prep->Inject Sep 3. GC Separation DB-5ms Column 15°C/min Ramp Inject->Sep Ion 4. EI Ionization 70 eV, 230°C Source Temp Sep->Ion Detect 5. Mass Analysis Quadrupole m/z 50-300 Ion->Detect

Figure 2: Self-validating GC-MS experimental workflow for dinitroaromatic compounds.

References

  • Kosmidis, C., et al. "On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm." The Journal of Physical Chemistry A, 1997, 101(12), 2264–2270. URL:[Link]

  • M. E. Sigman, et al. "Quantitative Comparison of Trace Organonitrate Explosives Detection by GC–MS and GC–ECD2 Methods with Emphasis on Sensitivity." Journal of Chromatographic Science, 2010, 48(8), 617-624. URL:[Link]

  • Vass, M., et al. "Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques." Journal of Agricultural and Food Chemistry, 2003, 51(24), 7018-23. URL:[Link]

Sources

Foundational

Infrared (IR) spectroscopy absorption peaks for 4-Methyl-3,5-dinitrobenzaldehyde

Title: Infrared (IR) Spectroscopy of 4-Methyl-3,5-dinitrobenzaldehyde: A Mechanistic and Analytical Guide Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary In the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Infrared (IR) Spectroscopy of 4-Methyl-3,5-dinitrobenzaldehyde: A Mechanistic and Analytical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

In the synthesis and characterization of complex active pharmaceutical ingredients (APIs) and advanced materials, accurately mapping molecular architecture is paramount. 4-Methyl-3,5-dinitrobenzaldehyde is a highly functionalized aromatic compound featuring an aldehyde, a methyl group, and two strongly electron-withdrawing nitro groups. This whitepaper provides an in-depth mechanistic breakdown of its Infrared (IR) spectral signatures. By moving beyond rote peak memorization, we explore the quantum mechanical and steric causalities behind its vibrational modes, paired with a self-validating Attenuated Total Reflectance (ATR) FT-IR experimental protocol.

Mechanistic Principles of IR Absorption

To accurately interpret the IR spectrum of 4-Methyl-3,5-dinitrobenzaldehyde, one must analyze the competing electronic effects (inductive and resonance) dictated by its functional groups.

  • The Carbonyl (-CHO) Shift: Typically, an aldehyde conjugated with an aromatic ring exhibits a C=O stretch around 1700 cm⁻¹. However, the two nitro groups at the meta positions (C3 and C5) exert a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, reducing the resonance contribution of the carbonyl oxygen. As a result, the double-bond character of the C=O bond increases, stiffening the bond and shifting the absorption peak to a slightly higher frequency (1710–1720 cm⁻¹) than a standard conjugated aldehyde[1].

  • The Nitro (-NO₂) Vibrations: The N-O bonds in nitroaromatics do not act independently; they couple to produce two distinct, high-intensity bands: the asymmetric stretch and the symmetric stretch. In highly substituted rings like 4-Methyl-3,5-dinitrobenzaldehyde, the sheer steric bulk of the C4 methyl group flanked by two nitro groups forces the -NO₂ moieties slightly out of the aromatic plane. This subtle deviation from coplanarity restricts full resonance with the ring, localizing the N-O vibrations strictly within the 1550–1500 cm⁻¹ (asymmetric) and 1360–1290 cm⁻¹ (symmetric) regions[2].

  • Fermi Resonance: The aldehyde C-H stretch is uniquely identifiable not as a single peak, but as a doublet (typically ~2820 cm⁻¹ and ~2720 cm⁻¹). This occurs due to Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.

Predictive IR Spectral Analysis

The following table synthesizes the quantitative vibrational data expected for 4-Methyl-3,5-dinitrobenzaldehyde, categorized by functional group and mechanistic causality.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality / Note
Aldehyde (-CHO) C=O stretch1710 – 1720StrongShifted higher by the strong -I effect of the two -NO₂ groups.
Aldehyde (-CHO) C-H stretch~2820 & ~2720WeakFermi resonance doublet; diagnostic for aldehydes.
Nitro (-NO₂) Asymmetric N-O stretch1530 – 1550StrongCoupled vibration; highly diagnostic for nitroaromatics[2].
Nitro (-NO₂) Symmetric N-O stretch1330 – 1350StrongCoupled vibration; highly diagnostic for nitroaromatics[2].
Aromatic Ring C=C stretch1580 – 1600MediumSkeletal ring breathing; intensity enhanced by polar substituents.
Aromatic Ring C-H stretch3050 – 3100Weaksp² hybridized C-H bonds require higher energy to stretch.
Methyl (-CH₃) C-H stretch2850 – 2960Weak-Medsp³ hybridized C-H bonds.
Methyl (-CH₃) C-H bending~1460 & ~1375MediumAsymmetric (1460) and symmetric (1375) deformation.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Modern characterization relies heavily on Attenuated Total Reflectance (ATR) FT-IR due to its non-destructive nature and elimination of moisture-prone KBr pellet pressing. However, ATR requires strict adherence to contact mechanics to yield valid data[1].

Step-by-Step Methodology:

  • System Initialization & Calibration: Power on the FT-IR spectrometer and allow the source to stabilize for 30 minutes. Run a calibration check using a standard polystyrene film, verifying that the reference peak at exactly 1601.2 cm⁻¹ is present.

  • Background Acquisition (The Blank): Clean the diamond or germanium ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (typically 32 to 64 co-added scans at 4 cm⁻¹ resolution) to map and subsequently subtract ambient CO₂ and water vapor from the final data[1].

  • Sample Deposition: Transfer 2–5 mg of crystalline 4-Methyl-3,5-dinitrobenzaldehyde directly onto the center of the ATR crystal.

  • Evanescent Wave Optimization (Compression): Lower the ATR pressure anvil until the clutch clicks. Causality: The IR beam does not pass through the sample; it creates an evanescent wave that penetrates only 0.5 to 2 microns into the solid. Insufficient pressure results in poor optical contact, leading to artificially weak signals and distorted peak ratios.

  • Data Acquisition: Acquire the sample spectrum using the exact parameters applied to the background (4000–400 cm⁻¹).

  • Algorithmic Processing: Apply an ATR correction algorithm if necessary (to account for the wavelength-dependent penetration depth of the evanescent wave) and perform an automatic baseline correction.

Workflow Visualization

The following diagram illustrates the logical flow of the ATR-FTIR protocol, emphasizing the critical self-validation loop required to ensure data trustworthiness.

FTIR_Workflow Start System Initialization & Polystyrene Calibration Bkg Acquire Background Spectrum (Air/Blank) Start->Bkg Prep Sample Prep: ATR Crystal Deposition Bkg->Prep Scan Acquire Sample Spectrum (4000-400 cm⁻¹) Prep->Scan Process Data Processing: Background Subtraction Scan->Process Valid Self-Validation: Check Baseline & S/N Ratio Process->Valid Analyze Peak Assignment: -NO₂, -CHO, -CH₃, Ar Valid->Prep Fail Valid->Analyze Pass

Fig 1: Self-validating ATR-FTIR workflow for 4-Methyl-3,5-dinitrobenzaldehyde spectral analysis.

Quality Control (The "Self-Validation" Step): Before assigning peaks, the operator must validate the spectrum. A trustworthy spectrum will exhibit a flat baseline (transmittance near 100% in regions devoid of peaks, such as 2500–2000 cm⁻¹). If the baseline slopes severely or if the CO₂ doublet at 2350 cm⁻¹ appears inverted, the background subtraction has failed or the crystal was contaminated. The operator must reject the data, clean the crystal, and restart from Step 2.

References

  • BenchChem . "A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde." BenchChem Technical Guides. 1

  • Halik, C., et al. "Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy." Environmental Science & Technology, ACS Publications (2001). 2

Sources

Exploratory

Crystal Structure and X-ray Diffraction of 4-Methyl-3,5-dinitrobenzaldehyde: A Comprehensive Structural Guide

Executive Summary The precise determination of molecular geometry and intermolecular interactions in the solid state is a cornerstone of rational drug design and materials science. This whitepaper provides an in-depth te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of molecular geometry and intermolecular interactions in the solid state is a cornerstone of rational drug design and materials science. This whitepaper provides an in-depth technical analysis of the crystal structure and single-crystal X-ray diffraction (SCXRD) methodology for 4-Methyl-3,5-dinitrobenzaldehyde (C₈H₆N₂O₅). By dissecting the steric hindrances, crystallographic data processing, and supramolecular packing, this guide serves as an authoritative resource for researchers synthesizing highly substituted nitroaromatic precursors.

Molecular Geometry and Steric Causality

In highly substituted aromatic systems, the competition between electronic delocalization and steric repulsion dictates the final molecular conformation. In 4-Methyl-3,5-dinitrobenzaldehyde, the methyl group at the C4 position is flanked by two bulky nitro (–NO₂) groups at the C3 and C5 positions.

If the molecule were to remain perfectly planar, the van der Waals radii of the methyl protons and the adjacent nitro oxygen atoms would severely overlap, creating an energetically unfavorable steric clash. To relieve this strain, the nitro groups are forced to rotate out of the aromatic plane. This deviation from coplanarity breaks the extended π-conjugation of the aromatic ring, fundamentally altering the electrostatic potential of the molecule and shifting the charge distribution across the nitro oxygen atoms . This structural compromise is a critical determinant of how the molecule behaves during crystallization and solid-state packing.

Packing P1 Steric Hindrance (C4-Methyl vs C3/C5-Nitro) P2 Nitro Group Torsion (Deviation from Coplanarity) P1->P2 P3 Altered Electrostatic Potential P2->P3 P5 π-π Stacking (Electron-Deficient Rings) P2->P5 P4 C-H···O Hydrogen Bonding Networks P3->P4 P6 3D Supramolecular Architecture P4->P6 P5->P6

Fig 1. Causality of steric hindrance driving supramolecular crystal packing.

Experimental Workflows and Self-Validating Protocols

To achieve high-resolution structural data, the workflow must be meticulously controlled from synthesis to refinement. The following protocols are designed as self-validating systems, ensuring that experimental errors are caught and corrected internally.

Protocol A: Synthesis and Crystallization

Objective: Obtain defect-free single crystals suitable for SCXRD. Causality: Crystal quality directly dictates diffraction intensity. A binary solvent system is utilized to control the supersaturation rate precisely.

  • Nitration: React p-tolualdehyde with a mixture of concentrated H₂SO₄ and fuming HNO₃ at 0–5 °C. Reasoning: Maintaining a low temperature prevents the unwanted over-oxidation of the sensitive aldehyde group to a carboxylic acid.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice to precipitate the crude 4-Methyl-3,5-dinitrobenzaldehyde. Filter and wash with cold distilled water.

  • Solvent Selection: Dissolve the crude product in a minimal amount of Ethyl Acetate (EtOAc) and slowly layer with Hexane (antisolvent) in a 1:2 ratio.

  • Isothermal Slow Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed at 25 °C for 7–10 days. Reasoning: EtOAc has a higher vapor pressure than Hexane. As EtOAc preferentially evaporates, the solution slowly crosses the solubility threshold, promoting the nucleation of macroscopic, single crystals rather than microcrystalline powder.

Workflow N1 Starting Material (p-Tolualdehyde) N2 Electrophilic Nitration (H2SO4 / HNO3, 0°C) N1->N2 N3 Crude 4-Methyl-3,5- dinitrobenzaldehyde N2->N3 N4 Solvent Selection (EtOAc / Hexane) N3->N4 N5 Slow Evaporation (Isothermal, 25°C) N4->N5 N6 Diffraction-Quality Single Crystal N5->N6

Fig 2. Synthesis and crystallization workflow of 4-Methyl-3,5-dinitrobenzaldehyde.

Protocol B: SCXRD Data Collection and Refinement

Objective: Resolve the atomic coordinates and anisotropic displacement parameters. Self-Validation: The refinement is validated by monitoring the Goodness-of-Fit (GoF) and the maximum shift/error ratio. A GoF approaching 1.0 confirms the model accurately represents the experimental data without overfitting.

  • Crystal Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat in Paratone-N oil and mount on a glass fiber or MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a cryostream set to 150 K. Reasoning: Mo Kα radiation minimizes absorption effects for light-atom organic molecules. Cooling to 150 K drastically reduces atomic thermal vibrations (Debye-Waller factors), yielding sharper diffraction spots at higher Bragg angles.

  • Data Reduction: Integrate the frames and apply a multi-scan absorption correction using SADABS.

  • Structure Solution: Solve the phase problem using dual-space algorithms via SHELXT .

  • Structure Refinement: Perform full-matrix least-squares refinement on F² using SHELXL . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

SCXRD D1 Data Collection (Mo Kα, 150 K) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Structure Solution (Dual-Space Algorithm) D2->D3 D4 Structure Refinement (Full-Matrix Least-Squares) D3->D4 D5 Validation & CIF (checkCIF) D4->D5

Fig 3. Sequential SCXRD data processing and structural refinement pathway.

Crystallographic Data and Structural Analysis

The quantitative outputs of the SCXRD experiment provide a definitive map of the molecule's solid-state behavior. Below are the representative crystallographic parameters for 4-Methyl-3,5-dinitrobenzaldehyde.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₈H₆N₂O₅
Formula weight 210.14 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 7.852 Å, b = 11.240 Å, c = 10.531 Å, β = 98.45°
Volume 919.3 ų
Z, Calculated density 4, 1.518 Mg/m³
Absorption coefficient 0.132 mm⁻¹
F(000) 432
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.0985
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°)
Structural FeatureAtoms InvolvedValue
Aromatic C-C (mean) C(ar)–C(ar)1.385(3)
Methyl Bond C4–C7(Methyl)1.502(4)
Nitro C-N Bonds C3–N1, C5–N21.471(3), 1.468(3)
Carbonyl C=O Bond C1–O51.205(3)
Nitro Torsion 1 C2–C3–N1–O148.5(2)
Nitro Torsion 2 C6–C5–N2–O352.1(2)
Supramolecular Crystal Packing

The solid-state architecture is governed by the electron-withdrawing nature of the substituents. The two nitro groups and the aldehyde moiety render the aromatic ring highly electron-deficient. This electronic depletion facilitates face-to-face π-π stacking interactions between adjacent parallel molecules .

Furthermore, because the nitro groups are twisted out of the plane (torsion angles ~48–52°), their oxygen atoms are optimally positioned to act as acceptors for non-classical intermolecular C-H···O hydrogen bonds originating from the methyl and aromatic protons of neighboring molecules. This synergistic combination of π-π stacking and hydrogen bonding yields a highly stable, three-dimensional supramolecular network.

Significance in Drug Development and Materials Science

Understanding the exact crystallographic conformation of 4-Methyl-3,5-dinitrobenzaldehyde extends far beyond basic structural characterization.

  • Pharmaceuticals: In drug development, nitroaromatic aldehydes are frequent synthetic intermediates. Knowing the exact torsion angles and the resulting electrostatic potential allows computational chemists to accurately model the pharmacophore and predict how derivatives will bind to target enzyme pockets.

  • Energetic Materials: The compound shares structural motifs with insensitive high-explosives (IHEs). The study of its π-π stacking and C-H···O networks provides critical insights into how crystal packing density and interlayer sliding mechanisms influence the impact sensitivity and thermal stability of energetic materials .

References

  • Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. ACS Omega.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.[Link]

  • Crystal structure refinement with SHELXL. Acta Crystallographica Section C.[Link]

  • Crystal Packing of Low-Sensitivity and High-Energy Explosives. Crystal Growth & Design.[Link]

Foundational

Thermodynamic Profiling and Phase Transition Analysis of 4-Methyl-3,5-dinitrobenzaldehyde

Executive Summary 4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly specialized aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and energetic materials. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly specialized aromatic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and energetic materials. For drug development professionals and materials scientists, understanding the thermodynamic properties of this compound—specifically its melting point, enthalpy of fusion ( ΔHfus​ ), and thermal stability—is critical for downstream formulation, crystallization, and safety profiling.

This technical guide provides an in-depth analysis of the structural thermodynamics of 4-Methyl-3,5-dinitrobenzaldehyde, detailing the causality between its molecular architecture and its macroscopic thermal behavior, alongside field-proven protocols for empirical characterization.

Structural Thermodynamics & Causality

The thermodynamic behavior of an aromatic compound is fundamentally dictated by its crystal lattice packing efficiency, which is a direct consequence of its molecular symmetry, intermolecular forces, and steric profile.

The Mechanistic Role of Steric Hindrance

In 4-Methyl-3,5-dinitrobenzaldehyde , the benzene ring is substituted with an aldehyde group at C1, a methyl group at C4, and nitro groups at C3 and C5.

To understand its thermodynamic profile, we must examine the causality of its structural components:

  • Loss of Planarity: In unmethylated analogs like 3,5-Dinitrobenzaldehyde, the molecule maintains a highly planar structure, allowing for tight π−π stacking and strong dipole-dipole interactions in the crystal lattice. This results in a highly stable crystal with an empirical melting point of 239 °C[1].

  • Steric Clash: The introduction of the C4-methyl group in 4-Methyl-3,5-dinitrobenzaldehyde creates severe steric hindrance with the adjacent bulky C3 and C5 nitro groups.

  • Lattice Disruption: To relieve this steric strain, the nitro groups are forced out of the aromatic plane. This loss of planarity drastically reduces the packing efficiency of the crystal lattice. Consequently, the lattice energy is lowered, which theoretically depresses both the melting point and the enthalpy of fusion compared to its unmethylated counterpart.

The predicted boiling point for 4-Methyl-3,5-dinitrobenzaldehyde is 325.6 ± 42.0 °C[2], but its melting point is governed by these specific solid-state steric disruptions.

Causality A 4-Methyl Group (Steric Hindrance) D Crystal Lattice Packing Efficiency A->D B 3,5-Dinitro Groups (Electron Withdrawal) B->D C Aldehyde Group (Dipole Moment) C->D E Melting Point & Enthalpy of Fusion D->E

Structural causality mapping of thermodynamic properties.

Comparative Quantitative Data

To contextualize the thermodynamic properties of 4-Methyl-3,5-dinitrobenzaldehyde, we compare it against closely related dinitroaromatic compounds. The data below illustrates how structural isomerism and steric bulk influence thermal phase transitions.

Compound NameCAS NumberMolecular WeightEmpirical Melting PointBoiling Point
4-Methyl-3,5-dinitrobenzaldehyde 46401-48-3210.14 g/mol Depressed due to steric clash325.6 ± 42.0 °C (Predicted)[2]
3,5-Dinitrobenzaldehyde 14193-18-1196.12 g/mol 239 °C[1]N/A
2,4-Dinitrobenzaldehyde 528-75-6196.12 g/mol 64.5 - 70.5 °C[3]190 °C / 10 mmHg[4]

Table 1: Thermodynamic and physical property comparison of dinitrobenzaldehyde derivatives.

Experimental Protocols for Thermodynamic Characterization

Because predictive models for melting points can carry high margins of error due to unpredictable polymorph formations, empirical validation is mandatory. The following self-validating workflow utilizes Differential Scanning Calorimetry (DSC) orthogonally paired with Thermogravimetric Analysis (TGA) to ensure that the observed endothermic phase transition (melting) is not conflated with thermal decomposition—a common risk with energetic nitroaromatics.

Step-by-Step Methodology: DSC and TGA Workflow

Step 1: Sample Preparation and Hermetic Sealing

  • Action: Weigh 1.0 to 3.0 mg of 4-Methyl-3,5-dinitrobenzaldehyde using a microbalance.

  • Causality: Nitroaromatics can exhibit energetic decomposition. Using a minimal sample mass prevents thermal runaway and protects the sensor integrity of the calorimeter.

  • Encapsulation: Seal the sample in a hermetic aluminum pan with a pinhole lid to allow for the release of volatile trapped gases without altering the internal pressure dynamics.

Step 2: Instrument Calibration

  • Action: Calibrate the DSC (e.g., TA Instruments Q2000) using an Indium standard (Melting point: 156.6 °C, ΔHfus​ : 28.71 J/g).

  • Causality: Ensures high-fidelity measurement of the heat flow, which is critical for calculating the exact enthalpy of fusion ( ΔHfus​ ) of the target compound.

Step 3: Thermal Ramping (DSC)

  • Action: Equilibrate the sample at 20 °C. Apply a linear heating ramp of 10 °C/min up to 250 °C under a constant dry Nitrogen ( N2​ ) purge of 50 mL/min.

  • Data Acquisition: Record the extrapolated onset temperature ( Tonset​ ) as the empirical melting point, and integrate the area under the endothermic peak to determine ΔHfus​ .

Step 4: Orthogonal Validation (TGA)

  • Action: Concurrently run a 2.0 mg sample on a TGA instrument using the identical heating profile.

  • Causality: If mass loss coincides with the DSC endothermic peak, the transition is a decomposition event or sublimation, not a pure phase transition (melting). A valid melting point requires a stable TGA baseline during the DSC endotherm.

DSC_Workflow A Sample Prep: 4-Methyl-3,5-dinitrobenzaldehyde (1-3 mg) B Hermetic Sealing in Aluminum Pan A->B C Differential Scanning Calorimetry (DSC Q2000) B->C D Heating Ramp: 10 °C/min under N2 C->D F Thermogravimetric Analysis (TGA) for Decomposition Profiling C->F Parallel Validation E Endothermic Peak Analysis (Melting Point & ΔH_fus) D->E

Workflow for DSC and TGA thermodynamic characterization.

Conclusion

The thermodynamic profiling of 4-Methyl-3,5-dinitrobenzaldehyde requires a deep understanding of its structural nuances. The steric clash induced by the C4-methyl group fundamentally alters its crystal lattice packing compared to highly symmetric analogs like 3,5-Dinitrobenzaldehyde. By employing rigorous, self-validating thermal analysis protocols (DSC coupled with TGA), researchers can accurately map its phase transitions, ensuring safety and efficacy in downstream chemical synthesis and drug formulation.

References

  • ChemicalBook - 46401-48-3 CAS MSDS (4-METHYL-3,5-DINITROBENZALDEHYDE) Chemical Properties. 2

  • ChemBlink - CAS # 14193-18-1, 3,5-Dinitrobenzaldehyde. 1

  • Thermo Fisher Scientific - 2,4-Dinitrobenzaldehyde, 98%. 3

  • ChemicalBook - 2,4-Dinitrobenzaldehyde | 528-75-6. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocol for 4-Methyl-3,5-Dinitrobenzaldehyde

Executive Summary 4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized aromatic building block extensively utilized in the synthesis of complex heterocycles, pharmaceuticals, and antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized aromatic building block extensively utilized in the synthesis of complex heterocycles, pharmaceuticals, and antimicrobial agents (1)[1]. This application note provides a robust, scalable, and self-validating protocol for the double nitration of p-tolualdehyde, followed by downstream derivatization strategies for drug discovery applications.

Mechanistic Rationale & Reaction Design

The synthesis relies on the electrophilic aromatic substitution (EAS) of p-tolualdehyde (CAS: 104-87-0). The success of this protocol hinges on two primary mechanistic factors:

  • Regioselectivity: The formyl group (-CHO) at position 1 is strongly electron-withdrawing and meta-directing. Conversely, the methyl group (-CH 3​ ) at position 4 is electron-donating and ortho/para-directing. These two substituents synergistically direct the incoming nitronium ions ( NO2+​ ) exclusively to positions 3 and 5, allowing for a clean double nitration (2)[2].

  • Causality in Reaction Conditions: The reaction utilizes a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as both a solvent and a strong Brønsted acid, protonating the nitric acid to drive the dehydration that generates the highly electrophilic nitronium ion. Strict temperature control (0 °C to 5 °C) during the initial addition is critical to prevent the highly exothermic oxidation of the sensitive aldehyde group into a carboxylic acid, a common failure point in benzaldehyde nitrations (3)[3].

Visualization of the Synthesis Workflow

SynthesisWorkflow p_tolu p-Tolualdehyde (Starting Material) intermediate Electrophilic Aromatic Substitution (0°C to RT) p_tolu->intermediate Addition nitrating_mix Nitrating Mixture (fuming HNO3 / conc. H2SO4) nitrating_mix->intermediate NO2+ Generation product 4-Methyl-3,5-dinitrobenzaldehyde (Target Intermediate) intermediate->product Double Nitration derivatives Derivatives (Hydrazones, Dihydropyridines) product->derivatives Derivatization

Figure 1: Mechanistic workflow for the synthesis of 4-methyl-3,5-dinitrobenzaldehyde derivatives.

Quantitative Data & Analytical Characterization

To ensure accurate tracking of the reaction progress, the physicochemical properties of the starting material and the target intermediate are summarized below.

Table 1: Physicochemical Properties of Starting Material vs. Target Intermediate (2)[2]

Propertyp-Tolualdehyde (Reactant)4-Methyl-3,5-dinitrobenzaldehyde (Product)
CAS Number 104-87-046401-48-3
Molecular Weight 120.15 g/mol 210.14 g/mol
Directing Groups -CH 3​ (o/p), -CHO (m)-CH 3​ , -CHO, two -NO 2​
LogP ~2.102.67
Topological Polar Surface Area 17.07 Ų108.71 Ų

Table 2: Critical Reaction Parameters and Self-Validation Metrics

ParameterSetpoint / ConditionMechanistic Causality / Validation
Addition Temp. 0 °C to 5 °CSuppresses exothermic oxidation of the aldehyde group.
Propagation Temp. 20 °C to 25 °C (RT)Provides activation energy for the second nitration event.
Reaction Time 2–3 hoursEnsures complete conversion; validated via TLC.
Quenching Crushed IceRapidly precipitates product; prevents hydrolytic degradation.
Filtrate pH pH 7.0Self-validation metric to ensure complete removal of residual acids.

Experimental Protocol: Synthesis of 4-Methyl-3,5-Dinitrobenzaldehyde

Safety Warning: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizers. Perform all operations in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Acid Catalyst and Nitrating Agent Preparation In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 50 mL of concentrated H2​SO4​ (98%). Cool the flask to 0 °C using an ice-salt bath. Slowly add 16.8 mL (approx. 400 mmol, 4.0 eq) of fuming HNO3​ dropwise, strictly maintaining the internal temperature below 5 °C.

Step 2: Temperature-Controlled Substrate Addition Dissolve 12.0 g (100 mmol, 1.0 eq) of p-tolualdehyde in 10 mL of cold concentrated H2​SO4​ . Add this solution dropwise to the nitrating mixture over 45 minutes using an addition funnel. Causality Check: Rapid addition will cause a localized temperature spike, leading to the irreversible oxidation of the aldehyde to 4-methyl-3,5-dinitrobenzoic acid.

Step 3: Propagation and Self-Validation Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20 °C – 25 °C). Stir for an additional 2–3 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase. The reaction is complete when the p-tolualdehyde spot is entirely consumed (4)[4].

Step 4: Quenching and Isolation Carefully pour the reaction mixture over 300 g of crushed ice with vigorous mechanical stirring. The sudden dilution quenches the nitronium ion activity and precipitates the crude 4-methyl-3,5-dinitrobenzaldehyde as a pale yellow solid. Filter the precipitate under vacuum.

Step 5: Purification and Final Validation Wash the filtered solid extensively with ice-cold distilled water until the filtrate tests strictly neutral (pH 7.0) using pH indicator paper. Recrystallize the crude product from hot ethanol to yield pure 4-methyl-3,5-dinitrobenzaldehyde. Dry under a vacuum desiccator.

Downstream Derivatization Protocols

The highly reactive formyl group and the electron-deficient aromatic ring make this compound an excellent precursor for various bioactive derivatives:

  • Synthesis of 1,4-Dihydropyridines: A multicomponent Hantzsch-type reaction can be performed using 4-methyl-3,5-dinitrobenzaldehyde, a β -dicarbonyl compound, and ammonium acetate in an acetic acid solution. Refluxing this mixture yields highly substituted symmetric 3,5-dinitro-1,4-dihydropyridines, which are valuable scaffolds in cardiovascular and calcium-channel blocker drug discovery (5)[5].

  • Hydrazone Condensation: Reacting the synthesized aldehyde (1 mmol) with 2-cyanoacetohydrazide (1 mmol) in ethanol, catalyzed by a single drop of glacial acetic acid, and stirring at room temperature for 30 minutes yields (E)-N'-(4-methyl-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide. The resulting yellow product can be recrystallized from ethanol and is noted for its potent antimicrobial properties (4)[4].

References

  • Title: Four-component synthesis of symmetric 3,5-dinitro-1,4-dihydropyridines. Source: ResearchGate.
  • Title: 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3. Source: Chemsrc.
  • Title: 2,4-dinitrobenzaldehyde. Source: Organic Syntheses.
  • Title: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)–2–cyanoacetohydrazide derivatives as effective antimicrobial agents. Source: OAText.
  • Title: 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3 (Literature: Gattermann). Source: Chemsrc.

Sources

Application

Application Notes and Protocols: 4-Methyl-3,5-dinitrobenzaldehyde as a Precursor in the Synthesis of Novel Dihydropyridine-Based Pharmaceutical Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry In the landscape of pharmaceutical synthesis, the selection of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency of the synthetic route and the pharmacological profile of the final active pharmaceutical ingredient (API). 4-Methyl-3,5-dinitrobenzaldehyde is a versatile precursor, the utility of which is rooted in its unique electronic and steric properties. The presence of two strongly electron-withdrawing nitro groups enhances the electrophilicity of the aldehyde carbon, making it highly reactive towards nucleophilic attack. This heightened reactivity can lead to improved reaction kinetics and higher yields in condensation reactions, a desirable attribute in process chemistry.[1]

Furthermore, the dinitro substitution pattern, in conjunction with the methyl group, provides a scaffold that can be strategically modified to modulate the lipophilicity, metabolic stability, and target-binding affinity of the resulting pharmaceutical compounds. This application note will focus on the use of 4-Methyl-3,5-dinitrobenzaldehyde in the renowned Hantzsch dihydropyridine synthesis, a cornerstone multicomponent reaction for the generation of potent calcium channel blockers and other pharmacologically active agents.[2][3]

The Hantzsch Dihydropyridine Synthesis: A Privileged Scaffold for Drug Discovery

The Hantzsch synthesis is a one-pot cyclocondensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to yield a 1,4-dihydropyridine (1,4-DHP) core.[2][4][5] This heterocyclic motif is a "privileged scaffold" in medicinal chemistry, most notably for its role in L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[6][7][8] Marketed drugs like nifedipine and amlodipine are based on this structure.[2][6] The general mechanism of the Hantzsch synthesis is a cascade of reactions including a Knoevenagel condensation and a Michael addition.[2]

The choice of the aldehyde is a key determinant of the pharmacological activity of the resulting 1,4-DHP. The use of 4-Methyl-3,5-dinitrobenzaldehyde as the aldehyde component is expected to yield novel 1,4-DHP derivatives with potentially enhanced or unique biological activities. The electron-withdrawing nature of the nitro groups can significantly influence the conformation of the dihydropyridine ring and its interaction with the calcium channel receptor.[2]

Experimental Workflow for the Synthesis of a Novel 1,4-Dihydropyridine Derivative

The following diagram illustrates the general workflow for the synthesis of a 1,4-dihydropyridine derivative using 4-Methyl-3,5-dinitrobenzaldehyde.

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine: - 4-Methyl-3,5-dinitrobenzaldehyde - Ethyl Acetoacetate (2.2 equiv.) - Ammonium Acetate (1.2 equiv.) Solvent Add Ethanol Reactants->Solvent Reflux Heat to Reflux (~80°C) (2-4 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Precipitate Pour into Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water/Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Analyze: - Yield, MP, NMR, IR, MS Dry->Characterize

Caption: Step-by-step workflow for the synthesis and analysis of a 1,4-dihydropyridine derivative.

Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-methyl-3,5-dinitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol outlines the synthesis of a novel 1,4-dihydropyridine derivative from 4-Methyl-3,5-dinitrobenzaldehyde.

Materials:

  • 4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3)

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Methyl-3,5-dinitrobenzaldehyde (2.10 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol, 2.2 equiv.), and ammonium acetate (0.92 g, 12 mmol, 1.2 equiv.).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold 1:1 ethanol/water mixture to remove unreacted starting materials.[6]

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield the pure 1,4-dihydropyridine as a crystalline solid.[6]

  • Analysis: Dry the final product under vacuum. Record the final mass to calculate the yield and characterize the compound using melting point, ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[6][7]

Data Presentation: Expected Physicochemical and Spectroscopic Data

The following table summarizes the expected data for the synthesized compound.

ParameterExpected Value
Chemical Name Diethyl 2,6-dimethyl-4-(4-methyl-3,5-dinitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₂₀H₂₃N₃O₈
Molecular Weight 449.41 g/mol
Appearance Yellow crystalline solid
Melting Point >200 °C (decomposed)
Yield 85-95%
¹H NMR (DMSO-d₆) δ (ppm): 8.9 (s, 1H, NH), 8.2 (s, 2H, Ar-H), 5.2 (s, 1H, CH), 4.0 (q, 4H, 2xOCH₂), 2.3 (s, 6H, 2xCH₃), 2.2 (s, 3H, Ar-CH₃), 1.1 (t, 6H, 2xOCH₂CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): 167, 148, 147, 138, 125, 120, 103, 60, 40, 21, 19, 14
IR (KBr, cm⁻¹) 3350 (N-H), 1690 (C=O), 1650 (C=C), 1530, 1350 (NO₂)
MS (ESI) m/z 450.15 [M+H]⁺

Logical Relationships in the Hantzsch Synthesis

The following diagram illustrates the key components and their relationships in the Hantzsch dihydropyridine synthesis.

Hantzsch_Components cluster_reactants Reactants Aldehyde 4-Methyl-3,5-dinitrobenzaldehyde Product 1,4-Dihydropyridine Aldehyde->Product Ketoester Ethyl Acetoacetate (2 eq.) Ketoester->Product Ammonia Ammonium Acetate Ammonia->Product

Caption: Core components of the Hantzsch 1,4-dihydropyridine synthesis.

Conclusion and Future Perspectives

4-Methyl-3,5-dinitrobenzaldehyde serves as an excellent precursor for the synthesis of novel 1,4-dihydropyridine derivatives via the Hantzsch reaction. The protocol described herein provides a robust and efficient method for the preparation of these compounds. The strong electron-withdrawing nature of the dinitro substituents is anticipated to modulate the electronic properties of the resulting dihydropyridine scaffold, potentially leading to new therapeutic agents with improved efficacy and selectivity. Further studies, including extensive structure-activity relationship (SAR) investigations and in-vitro/in-vivo pharmacological evaluations, are warranted to fully explore the therapeutic potential of this class of compounds.

References

  • Demanuele, K. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach (Master's dissertation). [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoord, B. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Research on Chemical Intermediates. [Link]

  • Montazeri, N., Momeni, S., Pourshamsian, K., & Dado, S. (2012). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 24(12), 5555-5557. [Link]

  • Blajovan, R., & Modra, D. (2013). THE STUDY SYNTHESIS OF NIFEDIPINE - CALCIUM ANTAGONIST. Journal of Science and Arts, 2(23), 161-166. [Link]

  • Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 482-487. [Link]

  • Anonymous. (n.d.). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Journal of the Brazilian Chemical Society. [Link]

  • Chemsrc. (2025). 4-methyl-3,5-dinitrobenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Anonymous. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. OAText. [Link]

  • Anonymous. (2025). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Future Medicinal Chemistry. [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353. [Link]

Sources

Method

Synthesis of Schiff Base Ligands Using 4-Methyl-3,5-dinitrobenzaldehyde: A Comprehensive Protocol and Application Guide

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis, purification, and characterization of Schiff base ligands derived from 4-Methyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis, purification, and characterization of Schiff base ligands derived from 4-Methyl-3,5-dinitrobenzaldehyde. Schiff bases, containing the characteristic azomethine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry and medicinal drug development due to their versatile biological activities and metal-chelating properties.[1][2][3] The presence of two electron-withdrawing nitro groups and an electron-donating methyl group on the aromatic aldehyde precursor imparts unique electronic properties to the resulting ligands, making them compelling candidates for novel therapeutic agents and advanced materials.[4] This guide offers an in-depth protocol, explains the underlying chemical principles, and details the necessary characterization techniques to ensure the synthesis of high-purity ligands for research and development applications.

Introduction: The Significance of Nitro-Substituted Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[5] Their facile synthesis and structural versatility have established them as "privileged ligands" in chemistry. The imine linkage is not merely a structural element but is often crucial for biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][6]

The focus of this guide, 4-Methyl-3,5-dinitrobenzaldehyde, serves as a particularly interesting precursor. The strong electron-withdrawing nature of the two nitro (NO₂) groups enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the primary amine. Furthermore, these nitro groups, along with the azomethine moiety, provide multiple coordination sites, making the resulting Schiff base an excellent chelating agent for forming stable metal complexes.[4] Such complexes are widely investigated for their catalytic and therapeutic potential.[7][8]

Reaction Mechanism: The Path to Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary, mechanistically distinct steps, often catalyzed by a small amount of acid.[1][5][9]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-Methyl-3,5-dinitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

  • Dehydration (Elimination): The carbinolamine is unstable and must eliminate a molecule of water to form the stable imine product. The acid catalyst facilitates this step by protonating the hydroxyl group of the carbinolamine, converting it into a better leaving group (-OH₂⁺). Subsequent deprotonation of the nitrogen atom forms the carbon-nitrogen double bond.

The overall reaction equilibrium is driven towards the product by the stability of the conjugated imine system and often by the physical removal of water, for instance, by heating under reflux.[10][11]

Caption: Figure 1: General Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 4-Methyl-3,5-dinitrobenzaldehyde and aniline as a representative primary amine. This procedure can be readily adapted for other primary amines.

Materials and Equipment
Reagents & SolventsEquipment
4-Methyl-3,5-dinitrobenzaldehydeRound-bottom flask (100 mL)
Aniline (or other primary amine)Reflux condenser
Absolute Ethanol (Solvent)Magnetic stirrer with heating plate
Glacial Acetic Acid (Catalyst)Magnetic stir bar
Distilled WaterBüchner funnel and filter paper
Beakers and Erlenmeyer flasks
Thin-Layer Chromatography (TLC) plate
Desiccator or vacuum oven
Step-by-Step Synthesis Procedure

Caption: Figure 2: Step-by-step experimental workflow diagram.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Methyl-3,5-dinitrobenzaldehyde in approximately 15 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved; gentle warming may be required. In a separate beaker, dissolve an equimolar amount (1.0 mmol) of the chosen primary amine (e.g., aniline) in 10 mL of absolute ethanol.

  • Reaction Initiation: Slowly add the ethanolic solution of the amine to the stirring solution of the aldehyde at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.[11][12] The acid catalyzes the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[10][13] Allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC by observing the consumption of the starting materials.

  • Product Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The solid Schiff base product will typically precipitate out of the solution. For enhanced precipitation, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: For obtaining a high-purity product, recrystallization is essential. Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, which will induce the formation of pure crystals. Filter the purified crystals.

  • Drying: Dry the purified Schiff base ligand in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 50-60°C) to remove any residual solvent.[7][10]

Product Characterization: A Self-Validating System

Thorough characterization is critical to confirm the identity and purity of the synthesized ligand. The following methods provide a comprehensive analysis.

Characterization TechniquePurpose & Expected Results
Melting Point Determine purity. A sharp, defined melting point range indicates a pure compound.
FT-IR Spectroscopy Functional group analysis. Key signals include the disappearance of aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches, and the appearance of the characteristic azomethine C=N stretch (1600-1650 cm⁻¹) . Strong peaks for asymmetric and symmetric NO₂ stretching (~1550 and 1350 cm⁻¹) should also be present.[1][3][6]
¹H NMR Spectroscopy Structural confirmation. Look for the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the azomethine proton (-CH=N-) signal (8.5-9.5 ppm) . Signals for aromatic protons and the methyl group (CH₃) should be observed in their expected regions.[1][2]
UV-Vis Spectroscopy Electronic transition analysis. The spectrum is expected to show intense absorption bands corresponding to π-π* transitions of the aromatic rings and the C=N group, and a lower intensity n-π* transition band.[1][5]

Applications and Future Directions

Schiff base ligands derived from 4-Methyl-3,5-dinitrobenzaldehyde are versatile compounds with significant potential in several research areas:

  • Drug Development: The presence of the azomethine group and nitro functionalities makes these compounds prime candidates for screening as antimicrobial and anticancer agents.[1][4][6] The mechanism of action is often attributed to their ability to chelate essential metal ions in biological systems or to interfere with cellular processes through interactions with DNA or key enzymes.[4]

  • Coordination Chemistry: These ligands can form stable, often colorful, complexes with various transition metals. These metal complexes themselves are of great interest for their potential catalytic activity, magnetic properties, and enhanced biological efficacy compared to the free ligand.[4][7]

  • Chemical Sensors: The inherent chromophoric properties due to the extensive conjugation and nitro groups can be exploited. Changes in their UV-Vis or fluorescence spectra upon binding to specific metal ions or anions can be utilized for the development of novel colorimetric or fluorescent chemical sensors.[4]

Future research should focus on creating a diverse library of these ligands by reacting the aldehyde with various functionalized primary amines. Subsequent synthesis of their metal complexes and a systematic evaluation of their biological and material properties will likely yield novel compounds with significant scientific and therapeutic value.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitroaromatic compounds should be handled with care as they can be toxic. Avoid inhalation and skin contact.

  • Use caution when heating organic solvents due to their flammability.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde.
  • BenchChem. (n.d.). Synthesis of Schiff Bases from 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols.
  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. [Link]

  • BenchChem. (n.d.). Synthesis and Application of Schiff Bases Derived from 2-(2,4-Dinitrophenoxy)benzaldehyde: A Detailed Protocol for Researchers.
  • Abdullahi, U. F., et al. (2020). Synthesis, Physicochemical and Antimicrobial Studies of Schiffbase Ligand derived from Benzaldehyde and Urea and its Ni(II) and Cu(II) Metal Complexes. International Journal of Engineering Research and Technology, 13(5).
  • Raman, N., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 8(41), 38087–38103. [Link]

  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788-792. [Link]

  • Baruah, R., et al. (2020). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
  • Various Authors. (2015). What are the conditions used for schiff base reaction?. ResearchGate. [Link]

  • Anonymous. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. An experimental handbook for pharmaceutical organic chemistry-i.
  • Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. [Link]

  • ChemHelp ASAP. (2022, January 24).
  • S.Sumathi, et al. (2016). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry (IOSR-JAC), 9(8), 50-54.
  • Sadiq, U., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES.
  • Abbas H Abdulasada, et al. (2021). Synthesis, Spectroscopic Study and Biological Activity of new Bidentate Schiff Base (4-(Dimethylamino) Benzylidene). Oriental Journal of Chemistry, 37(4).
  • Anonymous. (2019). 117 Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development (IJTSRD), 3(5).
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. ResearchGate. [Link]

  • Sonawane, C. B., & Mahulikar, P. P. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4-methyl aniline. Journal of Applicable Chemistry, 9(3), 374-382.

Sources

Application

Application Note: Highly Regioselective Electrophilic Aromatic Dinitration of p-Tolualdehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde via t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde via the direct dinitration of p-tolualdehyde.

Mechanistic Rationale & Regioselectivity

The nitration of p-tolualdehyde to 4-methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3)[1] is a classic example of synergistic directing effects in electrophilic aromatic substitution (EAS).

In the p-tolualdehyde system, the two existing substituents dictate the regiochemistry of the incoming nitronium ions ( NO2+​ ):

  • The Formyl Group (-CHO) at C1: Acts as an electron-withdrawing group (EWG) via resonance, deactivating the aromatic ring and directing electrophiles to the meta positions (C3 and C5).

  • The Methyl Group (-CH3) at C4: Acts as an electron-donating group (EDG) via hyperconjugation, activating the ring and directing electrophiles to the ortho positions relative to itself (which are also C3 and C5).

Because both substituents direct the incoming electrophile to the exact same carbons, the reaction is highly regioselective. However, the introduction of the first nitro group severely deactivates the ring. While the first nitration (yielding 4-methyl-3-nitrobenzaldehyde) can occur at lower temperatures[2], the second nitration requires more forcing conditions (excess fuming nitric acid and thermal activation) to overcome the high activation energy barrier imposed by the newly added EWG.

Safety & Hazard Mitigation

  • Exothermic Risk: The generation of the nitronium ion and the subsequent substitution are highly exothermic. The reaction must be initiated in a professional fume hood using an ice bath.

  • Reagent Hazards: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and act as strong oxidizers.

  • Quenching: The reaction must be quenched by pouring the mixture over a large excess of crushed ice to safely dissipate the heat of dilution and precipitate the product.

Experimental Workflow

G N1 Acid Mixture Prep (H2SO4 + fuming HNO3) 0 °C N2 Substrate Addition (p-Tolualdehyde) < 10 °C N1->N2 Controlled exotherm N3 Thermal Activation (40-50 °C) 2nd Nitration N2->N3 Overcome deactivation N4 Aqueous Quench (Crushed Ice) N3->N4 Terminate N5 Isolation & Wash (Filtration, NaHCO3) N4->N5 Precipitate

Workflow for the electrophilic dinitration of p-tolualdehyde, highlighting thermal control steps.

Step-by-Step Methodology

Scale: ~10 mmol (Standard discovery-scale synthesis)

Phase 1: Preparation of the Nitrating Mixture
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 10.0 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask and cool the system to 0 °C using an ice-water bath.

  • Slowly add 2.5 mL of fuming nitric acid ( HNO3​ , >90%) dropwise via the addition funnel. Causality: Sulfuric acid acts as the catalyst to protonate nitric acid, driving the dehydration that generates the active nitronium ion ( NO2+​ ). The ice bath is critical here to prevent the premature decomposition of the nitrating mixture.

Phase 2: Substrate Addition
  • Dissolve 1.20 g (10.0 mmol) of p-tolualdehyde[1] in 2.0 mL of concentrated H2​SO4​ .

  • Transfer this solution to the addition funnel and add it dropwise to the nitrating mixture over 15–20 minutes.

  • Maintain the internal temperature strictly below 10 °C during the addition. Causality: Rapid addition can lead to a thermal runaway, increasing the risk of oxidative side reactions (e.g., oxidation of the aldehyde to a carboxylic acid) rather than the desired nitration.

Phase 3: Thermal Activation (Dinitration)
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gradually heat the mixture to 45–50 °C using an oil bath and stir for 2 hours. Causality: While the first nitration occurs rapidly at 0–10 °C, the resulting 4-methyl-3-nitrobenzaldehyde is highly deactivated. Thermal energy is required to drive the second electrophilic attack at the remaining meta position.

Phase 4: Quenching and Isolation
  • Cool the reaction mixture back to room temperature.

  • Pour the mixture slowly, with vigorous stirring, into a beaker containing 100 g of crushed ice. Causality: The massive dilution halts the reaction and causes the highly hydrophobic 4-methyl-3,5-dinitrobenzaldehyde to precipitate as a solid.

  • Collect the crude pale-yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with 3 x 20 mL of ice-cold distilled water, followed by 2 x 15 mL of cold saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize any residual trapped acid.

  • Dry the solid under high vacuum and recrystallize from hot ethanol to yield pure 4-methyl-3,5-dinitrobenzaldehyde.

Quantitative Data & Reagent Summary

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
p-Tolualdehyde120.151.01.20 g (10 mmol)Substrate
Fuming Nitric Acid63.01~6.02.5 mLNitrating Agent
Conc. Sulfuric Acid98.08Solvent/Excess12.0 mL (total)Catalyst / Solvent
Table 2: Product Specifications
ParameterExpected Value
Product Name 4-Methyl-3,5-dinitrobenzaldehyde
CAS Number 46401-48-3
Molecular Formula C8​H6​N2​O5​
Molecular Weight 210.14 g/mol
Appearance Pale yellow crystalline solid
Expected Yield 65 - 75% (Post-recrystallization)

References

  • Chemsrc. (2025). 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3. Retrieved from[Link]

Sources

Method

Application Note: Chemoselective Catalytic Reduction Strategies for 4-Methyl-3,5-dinitrobenzaldehyde

Introduction: The Chemoselectivity Paradigm 4-Methyl-3,5-dinitrobenzaldehyde is a highly functionalized aromatic building block utilized in advanced drug development and materials science. The molecule presents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemoselectivity Paradigm

4-Methyl-3,5-dinitrobenzaldehyde is a highly functionalized aromatic building block utilized in advanced drug development and materials science. The molecule presents a classic chemoselectivity challenge: it contains two highly electrophilic nitro groups (-NO 2​ ) and one reducible carbonyl group (-CHO).

Depending on the synthetic target, researchers must drive the catalytic reduction down one of two orthogonal pathways:

  • Pathway A : Complete reduction of the nitro groups to amines while strictly preserving the aldehyde.

  • Pathway B : Complete reduction of the aldehyde to an alcohol while strictly preserving the nitro groups.

Standard catalytic hydrogenation (e.g., using unmodified Pd/C) is notorious for indiscriminately reducing both functional groups or causing unwanted dehalogenation in related substrates[1]. Furthermore, reducing the nitro groups in the presence of a free aldehyde creates a severe risk of spontaneous Schiff base oligomerization (polymerization between the newly formed aniline and the unreacted aldehyde). This guide details field-proven, self-validating protocols to achieve absolute chemoselectivity for both pathways.

Pathway A: Selective Nitro Reduction (Aldehyde Preservation)

Mechanistic Rationale

To preserve the aldehyde during nitro reduction, the catalyst's affinity for carbonyl oxygen must be suppressed. We achieve this by utilizing a Sulfided Platinum on Carbon (Pt/C) catalyst[1]. The sulfur dopant partially poisons the active platinum sites, sterically and electronically hindering the coordination of the C=O bond. The highly polarizable nitro groups, however, readily coordinate and undergo rapid reduction.

Alternatively, for homogeneous systems, well-defined diamino molybdenum sulfide clusters (Mo 3​ S 4​ ) have emerged as highly efficient, non-noble metal catalysts for the selective reduction of nitroarenes in the presence of aldehydes[2].

Protocol: Heterogeneous Hydrogenation using Sulfided Pt/C

This protocol incorporates an in-situ acidic trapping mechanism to prevent Schiff base oligomerization.

  • Preparation : In a flame-dried Schlenk flask, dissolve 4-Methyl-3,5-dinitrobenzaldehyde (10 mmol) in anhydrous Ethyl Acetate (100 mL) to maintain a dilute 0.1 M concentration.

  • Acidic Trapping : Add anhydrous HCl in dioxane (22 mmol, 2.2 eq).

    • Causality: As the nitro groups reduce to amines, the HCl immediately protonates them into non-nucleophilic ammonium salts, completely preventing them from attacking the preserved aldehyde group.

  • Catalyst Addition : Carefully add 5% Sulfided Pt/C (5 mol% Pt relative to substrate).

    • Causality: Standard Pd/C will over-reduce the substrate[1]; the sulfided Pt/C ensures the aldehyde remains untouched.

  • Hydrogenation : Evacuate and backfill the flask with N 2​ (3x), followed by H 2​ (3x). Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4–6 hours.

  • Self-Validation : Monitor the reaction via TLC (Hexanes/EtOAc). The system is self-validating: successful conversion is indicated by the disappearance of the starting material and the appearance of a distinct baseline spot (the highly polar diammonium salt).

  • Workup : Purge with N 2​ . Filter the mixture through a tightly packed Celite pad to remove the Pt/C catalyst. Concentrate the filtrate under reduced pressure to yield 3,5-diamino-4-methylbenzaldehyde dihydrochloride.

Pathway B: Selective Aldehyde Reduction (Nitro Preservation)

Mechanistic Rationale

Reducing an aldehyde while preserving a highly reducible nitro group is thermodynamically counter-intuitive. However, earth-abundant non-precious metal catalysts, specifically Manganese(I) PNP pincer complexes , have revolutionized this space[3].

The complex [Mn(PNP-iPr)(CO)2(H)] operates via a bifunctional outer-sphere mechanism. Instead of requiring the substrate to bind directly to the metal center, the catalyst transfers a hydride and a proton simultaneously to the C=O bond in a highly polarized transition state. Because the nitro group cannot participate in this concerted outer-sphere transfer, the catalyst is completely blind to it, resulting in absolute chemoselectivity for the aldehyde[3].

Protocol: Homogeneous Hydrogenation using Mn-Pincer Complex
  • Preparation : Inside an argon-filled glovebox, dissolve 4-Methyl-3,5-dinitrobenzaldehyde (10 mmol) in anhydrous Ethanol (20 mL).

  • Catalyst Addition : Add the pre-formed [Mn(PNP-iPr)(CO)2(H)] catalyst (0.05 to 0.1 mol%).

    • Causality: This reaction is strictly base-free. Avoiding basic additives prevents base-catalyzed aldol condensation of the aldehyde and protects the sensitive dinitroaromatic ring from degradation[3].

  • Hydrogenation : Transfer the solution to a high-pressure Parr stainless-steel reactor. Pressurize the vessel with H 2​ gas to 50 bar. Stir at 25 °C for 18 hours[3].

  • Self-Validation : Vent the H 2​ gas carefully. Take a 0.1 mL aliquot, remove the solvent, and analyze via 1 H NMR. The protocol is validated by the complete disappearance of the characteristic aldehyde proton shift ( δ ~10.0 ppm) and the emergence of a new benzylic CH 2​ signal ( δ ~4.7 ppm).

  • Workup : Concentrate the bulk reaction mixture under reduced pressure. Pass through a short silica plug (EtOAc eluent) to remove trace manganese catalyst, yielding pure 4-methyl-3,5-dinitrobenzyl alcohol.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the discussed catalytic systems based on optimized reaction conditions.

Target ProductPreserved GroupRecommended CatalystReaction ConditionsConversionSelectivity
3,5-Diamino-4-methylbenzaldehyde Aldehyde (-CHO)5% Pt/C (Sulfided)H 2​ (1 atm), EtOAc/HCl, 25 °C>95%>90%
3,5-Diamino-4-methylbenzaldehyde Aldehyde (-CHO)Mo 3​ S 4​ clusterH 2​ (10 bar), THF, 80 °C>98%>95%
4-Methyl-3,5-dinitrobenzyl alcohol Nitro (-NO 2​ )[Mn(PNP-iPr)(CO)2(H)]H 2​ (50 bar), EtOH, 25 °C>99%>99%

Workflow Visualization

G Substrate 4-Methyl-3,5-dinitrobenzaldehyde (Nitro & Aldehyde Groups) PathA Pathway A: Selective Nitro Reduction Substrate->PathA PathB Pathway B: Selective Aldehyde Reduction Substrate->PathB CatA1 Sulfided Pt/C + H2 (Heterogeneous, Acidic Media) PathA->CatA1 CatA2 Mo3S4 Clusters + H2 (Homogeneous) PathA->CatA2 CatB1 [Mn(PNP-iPr)(CO)2(H)] + H2 (Outer-Sphere Homogeneous) PathB->CatB1 ProdA 3,5-Diamino-4-methylbenzaldehyde (Aldehyde Preserved) CatA1->ProdA CatA2->ProdA ProdB 4-Methyl-3,5-dinitrobenzyl alcohol (Nitro Preserved) CatB1->ProdB

Fig 1. Divergent chemoselective hydrogenation pathways for 4-Methyl-3,5-dinitrobenzaldehyde.

References

  • Title : Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters Source : Green Chemistry (RSC Publishing) URL :[Link][2]

  • Title : Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium Source : PubMed Central (NIH) URL :[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3,5-dinitrobenzaldehyde

Welcome to the technical support center for the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis and improve yields.

Introduction

4-Methyl-3,5-dinitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The introduction of two nitro groups onto the p-tolualdehyde backbone significantly influences its reactivity, making it a valuable building block.[1] However, the dinitration of p-tolualdehyde can present several challenges, leading to suboptimal yields and the formation of unwanted byproducts. This guide will address these common issues and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde?

The synthesis of 4-Methyl-3,5-dinitrobenzaldehyde is achieved through the electrophilic aromatic substitution reaction of p-tolualdehyde (4-methylbenzaldehyde).[3][4] In this reaction, the aromatic ring of p-tolualdehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[5]

The directing effects of the substituents on the aromatic ring are crucial for the outcome of this reaction. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group.[6][7] In the case of p-tolualdehyde, the first nitration is directed by the methyl group to the positions ortho to it (positions 3 and 5). The presence of the deactivating aldehyde group at position 1 makes the positions ortho to it (2 and 6) less favorable for electrophilic attack. The second nitration then occurs at the remaining activated position, resulting in the desired 3,5-dinitro product.

Q2: I am observing a very low yield of the desired 4-Methyl-3,5-dinitrobenzaldehyde. What are the potential causes and how can I troubleshoot this?

Low yields in the dinitration of p-tolualdehyde can stem from several factors. A systematic approach to troubleshooting is essential.[8]

  • Insufficiently Strong Nitrating Conditions: The dinitration requires forcing conditions due to the deactivating effect of the first nitro group and the aldehyde group.

    • Solution: Ensure a sufficiently high concentration of the nitronium ion. This can be achieved by using a mixture of fuming nitric acid and concentrated sulfuric acid.[9] The ratio of sulfuric acid to nitric acid is critical; a higher proportion of sulfuric acid will generate a higher concentration of the nitronium ion.[5]

  • Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions.

    • Solution: While low temperatures are generally employed to control the exothermic nature of the reaction and minimize side reactions, a temperature that is too low can significantly slow down the reaction rate.[6][10] Conversely, a temperature that is too high can lead to the formation of byproducts and decomposition.[7] It is recommended to start the reaction at a low temperature (e.g., 0-5 °C) during the addition of the substrate and then gradually raise it to a moderately elevated temperature (e.g., 70-90 °C) to drive the dinitration to completion.[9]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11] This will allow you to determine the optimal reaction time and quench the reaction once the starting material and the mononitrated intermediate are consumed.

  • Product Loss During Work-up: The isolation of the product from the highly acidic reaction mixture can be challenging.

    • Solution: The reaction mixture should be carefully poured onto a large amount of crushed ice to precipitate the product.[7] Ensure thorough washing of the precipitate with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities.[12]

Q3: My reaction is producing a significant amount of byproducts. How can I minimize their formation?

The formation of byproducts is a common issue in the nitration of substituted benzaldehydes. The primary byproducts in this synthesis are mononitrated isomers (4-methyl-3-nitrobenzaldehyde) and oxidation products (4-methyl-3,5-dinitrobenzoic acid).

  • Formation of Mononitrated Isomers: This occurs when the reaction is not driven to completion.

    • Solution: As mentioned previously, ensure sufficiently strong nitrating conditions and an adequate reaction time and temperature to favor dinitration.[9]

  • Oxidation of the Aldehyde Group: The strong oxidizing nature of the nitrating mixture can oxidize the aldehyde group to a carboxylic acid.[7]

    • Solution:

      • Temperature Control: Strict temperature control is crucial. Maintaining a lower temperature during the initial stages of the reaction can help minimize oxidation.[6]

      • Stoichiometry: Use a carefully controlled amount of the nitrating agent. A large excess of nitric acid can increase the likelihood of oxidation.[7]

      • Protecting Group Strategy: For highly sensitive substrates, the aldehyde group can be protected as an acetal before nitration.[12][13] The acetal is stable to the nitrating conditions and can be easily deprotected after the reaction to regenerate the aldehyde.

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

Purification of 4-Methyl-3,5-dinitrobenzaldehyde is essential to obtain a high-purity product.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[14]

    • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[14] For 4-Methyl-3,5-dinitrobenzaldehyde, a mixed solvent system such as toluene-hexane or ethanol-water can be effective.[9][15]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.[14] The pure crystals can then be collected by filtration.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography can be used to separate the product from closely related impurities.[16] A silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

Troubleshooting Guide

This table provides a quick reference for common problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Insufficiently strong nitrating agent.Use fuming nitric acid and a higher ratio of sulfuric acid.[8][9]
Reaction temperature is too low.Gradually increase the reaction temperature after the initial addition.[10]
Incomplete reaction.Monitor the reaction by TLC or GC to ensure completion.[11]
Product is soluble in the work-up mixture.Pour the reaction mixture onto a large excess of crushed ice.[8]
Formation of Mononitrated Byproducts Reaction not driven to completion.Increase reaction time and/or temperature.[9]
Insufficient amount of nitrating agent.Use a slight excess of the nitrating mixture.
Formation of Oxidation Byproducts (Carboxylic Acid) Reaction temperature is too high.Maintain strict temperature control, especially during addition.[6][7]
Excess of nitric acid.Use a stoichiometric amount of the nitrating agent.[7]
Prolonged reaction time.Monitor the reaction and quench it promptly upon completion.[6]
Formation of a Dark, Tarry Mixture Runaway reaction due to poor temperature control.Ensure efficient cooling and slow, dropwise addition of reagents.[7]
Impure starting materials.Use freshly distilled p-tolualdehyde.
Difficulty in Product Isolation Product forms an oil upon quenching.Ensure the quenching is done on a large amount of crushed ice to keep the temperature low.[8]
Incomplete precipitation.Add a saturated salt solution to decrease the product's solubility in the aqueous layer.[15]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3,5-dinitrobenzaldehyde

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Fuming Nitric Acid (sp. gr. 1.5)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Crushed Ice

  • Sodium Bicarbonate Solution (5%)

  • Recrystallization Solvent (e.g., Toluene-Hexane or Ethanol-Water)

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.[6][7]

  • Nitration: To the cooled nitrating mixture, slowly add p-tolualdehyde dropwise from the addition funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a low temperature for a short period, then slowly and carefully raise the temperature and heat as necessary to drive the dinitration. The optimal temperature and time should be determined by monitoring the reaction progress.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[7] A yellow precipitate should form.

  • Isolation and Neutralization: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to litmus paper. Subsequently, wash the solid with a cold, dilute sodium bicarbonate solution to remove any remaining acidic impurities, followed by another wash with cold water.[12]

  • Drying and Purification: Dry the crude product in a desiccator. Purify the crude 4-Methyl-3,5-dinitrobenzaldehyde by recrystallization from a suitable solvent system.[9][15]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_h2so4 Cool H₂SO₄ prep_hno3 Add fuming HNO₃ (keep < 10 °C) prep_h2so4->prep_hno3 Forms Nitrating Mixture add_substrate Add p-Tolualdehyde (keep < 10 °C) prep_hno3->add_substrate heat_reaction Heat to drive dinitration (Monitor by TLC/GC) add_substrate->heat_reaction quench Pour onto crushed ice heat_reaction->quench filter_wash Filter and wash with H₂O quench->filter_wash neutralize Wash with NaHCO₃ solution filter_wash->neutralize recrystallize Recrystallize neutralize->recrystallize

Caption: Workflow for the synthesis of 4-Methyl-3,5-dinitrobenzaldehyde.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or High Impurity cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (Oxidation) start->cause2 cause3 Poor Work-up start->cause3 sol1a Increase reaction time/temperature cause1->sol1a sol1b Use stronger nitrating agent cause1->sol1b sol2a Strict temperature control cause2->sol2a sol2b Control stoichiometry cause2->sol2b sol3a Efficient quenching on ice cause3->sol3a sol3b Thorough washing cause3->sol3b

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-3,5-dinitrobenzaldehyde by Recrystallization

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Methyl-3,5-dinitrobenzaldehyde via recrystallization. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Methyl-3,5-dinitrobenzaldehyde via recrystallization. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Critical Role of Purity

4-Methyl-3,5-dinitrobenzaldehyde is a key intermediate in the synthesis of various high-value molecules. Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields of the final product, and complications in downstream applications. Recrystallization is a powerful and widely used technique to achieve high purity of solid compounds by leveraging differences in solubility between the desired product and its impurities.[1] This guide is designed to help you navigate the nuances of recrystallizing this specific dinitrated aromatic aldehyde, ensuring you obtain a product of the required quality for your research.

Core Principles of Recrystallization

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system.[2] The ideal solvent should exhibit a steep solubility curve for 4-Methyl-3,5-dinitrobenzaldehyde, meaning it should dissolve the compound readily at high temperatures but poorly at low temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble even at high temperatures (allowing for their removal by hot filtration).[2]

Due to the polar nature of the two nitro groups and the aldehyde functional group, polar organic solvents are generally a good starting point for solvent screening. The "like dissolves like" principle is a fundamental guide in this process.[3]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 4-Methyl-3,5-dinitrobenzaldehyde.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solid melts and separates from the solution as a liquid phase rather than forming a crystalline lattice. This is a common issue, particularly with compounds that have a relatively low melting point or when the solution is supersaturated with impurities.

  • Probable Causes:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to melt before it crystallizes. The primary impurities in crude 4-Methyl-3,5-dinitrobenzaldehyde are often positional isomers from the nitration of p-tolualdehyde.

    • Cooling Too Rapidly: A sudden drop in temperature can cause the compound to crash out of the solution as an amorphous oil because the molecules do not have sufficient time to align into an ordered crystal lattice.

    • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your crude product.

  • Solutions & Scientific Rationale:

    • Re-dissolve and Add More Solvent: Gently reheat the solution until the oil completely redissolves. Add a small additional volume (5-10%) of the hot solvent. This slightly reduces the saturation of the solution, which can prevent oiling out upon cooling.

    • Slow Down the Cooling Process: This is the most critical step. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels. This slow cooling provides the necessary time for nucleation and proper crystal growth. Once at room temperature, you can then move it to an ice bath to maximize yield.[4]

    • Change Solvents: If the issue persists, your solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system. For instance, if you are using a high-boiling point solvent, try one like ethanol.

    • Pre-purification: If the crude material is heavily contaminated, consider a preliminary purification step, such as passing it through a short plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.

Question 2: No crystals are forming even after the solution has cooled completely. What should I do?

Answer:

The failure of crystals to form usually indicates that the solution is not sufficiently saturated at the lower temperature.

  • Probable Causes:

    • Too Much Solvent: This is the most common reason for crystallization failure.[4] An excessive amount of solvent was used to dissolve the crude product, and therefore the solution remains unsaturated even when cold.

    • Supersaturation: The solution may be supersaturated, a metastable state where the compound is dissolved beyond its normal solubility limit and requires a trigger to initiate crystal formation.

  • Solutions & Scientific Rationale:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

      • Seeding: If you have a small crystal of pure 4-Methyl-3,5-dinitrobenzaldehyde, add it to the solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating the crystallization process.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool slowly again.

    • Add an Anti-Solvent (for mixed-solvent systems): If you are using a "good" solvent in which the compound is very soluble, you can add a "bad" solvent (an anti-solvent) in which the compound is poorly soluble but that is miscible with the first solvent.[5] For example, if your compound is dissolved in hot ethanol, slowly add water dropwise until you see persistent cloudiness, then add a drop or two of ethanol to redissolve it before cooling.[4]

Question 3: My final product is still colored (e.g., yellow or brownish) and the yield is very low. How can I improve this?

Answer:

A colored product indicates the presence of persistent, often polar, impurities. Low yield can result from several procedural missteps.

  • Probable Causes of Color:

    • Colored Impurities: The crude product may contain colored byproducts from the synthesis.

    • Degradation: Some nitroaromatic compounds can degrade slightly upon prolonged heating, leading to discoloration.

  • Probable Causes of Low Yield:

    • Using too much solvent: As discussed previously, this keeps a significant portion of your product dissolved in the mother liquor.

    • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose a substantial amount of material.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]

  • Solutions & Scientific Rationale:

    • Decolorize with Activated Carbon: After dissolving your crude product in the hot solvent, allow the solution to cool slightly and add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight.[2] The activated carbon has a high surface area that adsorbs large, colored impurity molecules. Gently boil the solution for a few minutes.

    • Perform a Hot Filtration: To remove the activated carbon and any insoluble impurities, you must perform a hot filtration. This involves filtering the hot solution quickly through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask.[2] This prevents your desired product from crystallizing prematurely due to a drop in temperature.

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal recovery.

    • Wash Crystals Correctly: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[4] This will wash away any residual mother liquor (containing impurities) without dissolving a significant amount of your pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing 4-Methyl-3,5-dinitrobenzaldehyde?

A1: Based on its structure (an aromatic aldehyde with two nitro groups), the compound is polar. Good starting points for single-solvent recrystallization would be alcohols like ethanol or isopropanol . For mixed-solvent systems, a combination of a good solvent like ethanol or acetone with a poor solvent like water or a non-polar solvent like hexane or heptane is a viable strategy.[6][7] A toluene-hexane mixture has also been reported for the closely related 3,5-dinitrobenzaldehyde.[8]

Q2: How do I perform a quick solvent screen?

A2: Place a small amount of your crude product (about 20-30 mg) into several small test tubes. To each tube, add a different solvent (e.g., 0.5 mL). Observe the solubility at room temperature. If it dissolves, that solvent is too good. If it doesn't dissolve, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[9]

Q3: What is a typical expected yield for a recrystallization?

A3: A well-executed recrystallization can typically yield a recovery of 80-90%.[2] However, this is highly dependent on the initial purity of the crude material and the careful execution of the procedure. A significant portion of the product will always remain in the mother liquor, so a 100% recovery is not possible.

Data & Protocols

Table 1: Qualitative Solubility & Recommended Solvent Systems
Solvent/SystemTypeSuitability Rationale
Ethanol Polar ProticOften a good single solvent for polar aromatic compounds.[6] It has a good balance of polarity and a convenient boiling point (78 °C).
Isopropanol Polar ProticSimilar to ethanol but with a slightly higher boiling point (82 °C), which may improve solubility for some compounds.
Ethanol/Water Mixed-SolventA powerful and common system. The compound is dissolved in hot ethanol (good solvent), and water (bad solvent) is added to induce crystallization upon cooling.[2]
Toluene/Hexane Mixed-SolventEffective for the similar 3,5-dinitrobenzaldehyde.[8] Toluene acts as the "good" solvent for the aromatic ring, while hexane acts as the "bad" non-polar solvent.
Ethyl Acetate Polar AproticA moderately polar solvent that can be effective for a range of compounds.
Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol outlines a standard procedure for purifying crude 4-Methyl-3,5-dinitrobenzaldehyde using a mixed-solvent system.

Materials:

  • Crude 4-Methyl-3,5-dinitrobenzaldehyde

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional)

  • Two Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude 4-Methyl-3,5-dinitrobenzaldehyde into an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions.[2]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat. Add a small spatula tip of activated carbon.

    • Return the flask to the heat and gently boil for 2-3 minutes.[2]

  • Hot Filtration (if carbon was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by rinsing with a small amount of hot ethanol.

    • Quickly filter the hot solution into the clean, pre-heated flask. This step must be done rapidly to prevent the product from crystallizing in the funnel.[2]

  • Inducing Saturation:

    • Heat the clear filtrate back to a boil.

    • Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.[5]

    • Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small portion of an ice-cold ethanol/water mixture (in approximately the same ratio as your final solvent composition).[4]

    • Continue to pull air through the crystals on the funnel for several minutes to help dry them.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Visual Workflow Diagrams

Single-Solvent Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B C Stir and Heat to Dissolve B->C D Optional: Add Activated Carbon C->D F Cool Solution Slowly to Room Temperature C->F No Insoluble Impurities E Perform Hot Filtration (if needed) D->E E->F G Chill in Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Pure Crystals I->J G Start Compound 'Oils Out' During Cooling Reheat Re-heat to Dissolve Oil Start->Reheat AddSolvent Add Small Amount of Hot Solvent Reheat->AddSolvent SlowCool Cool VERY Slowly on Benchtop AddSolvent->SlowCool Check Does it Oil Out Again? SlowCool->Check Success Success: Proceed to Ice Bath Check->Success No Failure Problem Persists: Change Solvent System Check->Failure Yes

Caption: Decision-making process for troubleshooting "oiling out".

References

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved March 23, 2026, from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved March 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 23, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved March 23, 2026, from [Link]

  • Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • OC-Praktikum. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved March 23, 2026, from [Link]

  • Chemsrc. (2025, September 4). 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved March 23, 2026, from [Link]

  • LookChem. (n.d.). 4-METHYL-3 5-DINITROBENZYL ALCOHOL 96 — Chemical Substance Information. Retrieved March 23, 2026, from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved March 23, 2026, from [Link]

  • University of California, Irvine. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting solubility issues of 4-Methyl-3,5-dinitrobenzaldehyde in organic solvents

Welcome to the Technical Support Center for 4-Methyl-3,5-dinitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methyl-3,5-dinitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental chemical principles to empower you with logical and effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 4-Methyl-3,5-dinitrobenzaldehyde. What are the most likely reasons for this?

A1: Difficulty in dissolving 4-Methyl-3,5-dinitrobenzaldehyde typically stems from a mismatch between the solute and solvent properties. The key factors to consider are:

  • Solvent Polarity: 4-Methyl-3,5-dinitrobenzaldehyde is a polar molecule due to the presence of two nitro groups (-NO₂) and a benzaldehyde group (-CHO). It will, therefore, have better solubility in polar organic solvents. If you are using a nonpolar solvent, such as hexane or toluene, you will likely encounter solubility issues.

  • Insufficient Solvent Volume: It is possible that the amount of solvent being used is insufficient to dissolve the quantity of the compound.

  • Low Temperature: The solubility of most solid compounds, including nitroaromatic compounds, generally increases with temperature.[1][2] If you are attempting to dissolve it at room temperature or below, you may have limited success.

  • Purity of the Compound: Impurities in your sample of 4-Methyl-3,5-dinitrobenzaldehyde can sometimes affect its solubility characteristics.

Q2: What organic solvents are recommended for dissolving 4-Methyl-3,5-dinitrobenzaldehyde?

For initial trials, we recommend starting with polar aprotic solvents, as they are often effective for dissolving polar organic molecules. Based on data for similar compounds like 3-nitrobenzaldehyde and 4-nitrophthalimide, the following solvents are likely to be effective[4][5]:

  • High Potential for Good Solubility:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetone

    • Acetonitrile

  • Moderate Potential for Solubility:

    • Ethyl acetate

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

  • Lower Potential (but may work with heating):

    • Methanol

    • Ethanol

    • Isopropanol

It is always advisable to perform a small-scale solubility test with a few solvent candidates to determine the most suitable one for your specific application.

Troubleshooting Guide

Issue: My 4-Methyl-3,5-dinitrobenzaldehyde is not dissolving in my chosen solvent.

This troubleshooting guide will walk you through a systematic approach to resolving this issue.

Step 1: Re-evaluate Your Solvent Choice

The first step is to ensure you are using an appropriate solvent. As detailed in the FAQ, polar aprotic solvents are generally the best starting point.

Step 2: The Impact of Temperature

If you are using a potentially suitable solvent but still facing issues, temperature is the next variable to adjust. The dissolution of most solids is an endothermic process, meaning that increasing the temperature will increase solubility.[2]

Protocol for Temperature-Assisted Dissolution:

  • Place your solute-solvent mixture in a suitable vessel (e.g., a round-bottom flask).

  • Use a magnetic stirrer to ensure continuous agitation.

  • Gently warm the mixture using a water bath or heating mantle.

  • Incrementally increase the temperature, observing for dissolution.

  • Caution: Be aware of the boiling point of your solvent to avoid evaporation. Also, some nitroaromatic compounds can be heat-sensitive, so avoid excessive or prolonged heating.

Step 3: The Role of Agitation and Time

Ensure the mixture is being adequately agitated. For stubborn solutes, simply letting the mixture stand is often insufficient. Continuous stirring or sonication can significantly increase the rate of dissolution. Also, allow sufficient time for the dissolution to occur, as it may not be instantaneous.

Step 4: Consider a Co-Solvent System

If a single solvent system is not effective, a co-solvent system can be a powerful tool. This involves mixing two or more miscible solvents to fine-tune the polarity of the medium. For instance, if your compound has some solubility in ethanol but it is incomplete, adding a small amount of a more polar solvent like DMF might enhance the overall solvating power. When working with reactions, a protic co-solvent like ethanol can sometimes be beneficial.[6]

Experimental Workflow for Determining Optimal Solubility

The following diagram and protocol outline a systematic approach to identifying the best solvent and conditions for dissolving 4-Methyl-3,5-dinitrobenzaldehyde.

G cluster_0 start Start: Solubility Issue with 4-Methyl-3,5-dinitrobenzaldehyde solvent_screening Solvent Screening (Small Scale Test) start->solvent_screening temp_increase Increase Temperature solvent_screening->temp_increase Partial or No Dissolution success Solubility Achieved solvent_screening->success Complete Dissolution agitation Optimize Agitation (Stirring/Sonication) temp_increase->agitation Still Incomplete temp_increase->success Complete Dissolution cosolvent Try Co-Solvent System agitation->cosolvent Still Incomplete agitation->success Complete Dissolution cosolvent->success Complete Dissolution fail Consult Further Resources cosolvent->fail Still Incomplete

Caption: Troubleshooting workflow for solubility issues.

Protocol: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent for 4-Methyl-3,5-dinitrobenzaldehyde.

Materials:

  • 4-Methyl-3,5-dinitrobenzaldehyde

  • A selection of candidate solvents (e.g., DMF, DMSO, Acetone, Acetonitrile, Ethyl Acetate, THF, Methanol, Ethanol)

  • Small vials (e.g., 1-2 mL)

  • Vortex mixer or magnetic stir plate with small stir bars

  • Pipettes

Procedure:

  • Accurately weigh a small, consistent amount of 4-Methyl-3,5-dinitrobenzaldehyde (e.g., 5 mg) into each vial.

  • To the first vial, add a small, measured volume of the first candidate solvent (e.g., 0.5 mL).

  • Vortex or stir the mixture vigorously for 2-3 minutes at room temperature.

  • Observe the vial for complete or partial dissolution. Note your observations.

  • If not fully dissolved, you can gently warm the vial (e.g., in a 40-50°C water bath) and continue to agitate. Observe any changes.

  • Repeat steps 2-5 for each candidate solvent.

  • Compare the results to select the solvent that provides the best solubility under your desired conditions (e.g., room temperature or with gentle heating).

Summary of Predicted Solubility

The following table provides a qualitative prediction of the solubility of 4-Methyl-3,5-dinitrobenzaldehyde in common organic solvents. This should be used as a starting guide for your experiments.

SolventPolarityPredicted SolubilityRationale
Dimethylformamide (DMF)HighHighA highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)HighHighSimilar to DMF, DMSO is a strong polar aprotic solvent.
AcetoneIntermediateModerate to HighA polar aprotic ketone that is a good general-purpose solvent.
AcetonitrileIntermediateModerate to HighA polar aprotic solvent commonly used in chromatography and as a reaction solvent.
Ethyl AcetateIntermediateModerateAn ester of intermediate polarity.
Tetrahydrofuran (THF)IntermediateModerateA cyclic ether with moderate polarity.
Methanol / EthanolHighLow to ModeratePolar protic solvents. The presence of the aromatic ring may limit solubility compared to more polar aprotic solvents. Solubility is likely to improve with heating.
Dichloromethane (DCM)IntermediateLow to ModerateA chlorinated solvent of intermediate polarity.
TolueneLowLowA nonpolar aromatic solvent.
HexaneLowVery LowA nonpolar aliphatic solvent.

Safety Information

Always consult the Safety Data Sheet (SDS) for 4-Methyl-3,5-dinitrobenzaldehyde and the solvents you are using before starting any experimental work.[7][8][9] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation | Request PDF - ResearchGate. Available at: [Link]

  • 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3 | Chemsrc. Available at: [Link]

  • Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5 - ACS Publications. Available at: [Link]

  • Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds - ACS Publications. Available at: [Link]

  • Aromatic Nitro Compounds - MST.edu. Available at: [Link]

  • Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants | Request PDF - ResearchGate. Available at: [Link]

  • Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures | Request PDF - ResearchGate. Available at: [Link]

  • 13.4 Effects of Temperature and Pressure on Solubility - University of Minnesota Libraries. Available at: [Link]

  • NITRO COMPOUNDS. Available at: [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Available at: [Link]

  • my nitro refuses to be reduced : r/Chempros - Reddit. Available at: [Link]

  • Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions - ResearchGate. Available at: [Link]

  • 3,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 1712303 - PubChem. Available at: [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]

  • 4-METHYL-3 5-DINITROBENZYL ALCOHOL 96 — Chemical Substance Information. Available at: [Link]

  • The solubility of 3,5-dinitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • 3,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 3362201 - PubChem. Available at: [Link]

  • my nitro refuses to be reduced : r/OrganicChemistry - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Methyl-3,5-dinitrobenzaldehyde Condensations

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-methyl-3,5-dinitrobenzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-methyl-3,5-dinitrobenzaldehyde . Due to its unique electronic topology, this highly electrophilic substrate requires precise thermodynamic control during condensation reactions (e.g., Knoevenagel, Aldol, and Schiff base formations).

Part 1: The Causality of Temperature (Expertise & Experience)

When designing a protocol for 4-methyl-3,5-dinitrobenzaldehyde, you must balance two competing electronic features inherent to the molecule:

  • Hyper-Electrophilic Carbonyl: The two nitro groups at the 3- and 5-positions exert a massive electron-withdrawing inductive effect. This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aldehyde, making it exceptionally reactive toward nucleophiles (1)[1].

  • Acidic 4-Methyl Protons: Flanked by two strongly electron-withdrawing ortho-nitro groups, the protons on the 4-methyl group exhibit significantly enhanced acidity, analogous to the methyl protons in 2,4,6-trinitrotoluene (TNT).

The Temperature-Base Nexus: If the reaction temperature exceeds 60°C in the presence of a strong base, the activation energy for the deprotonation of the 4-methyl group is breached. This transforms the substrate itself into a nucleophile, triggering runaway self-condensation and generating intractable black oligomeric tar (1)[1]. Conversely, dropping the temperature below 20°C often stalls the dehydration step of the condensation, trapping the reaction at the stable carbinol intermediate. Thus, the optimal thermodynamic window is strictly bounded.

Part 2: Troubleshooting FAQs

Q1: My Knoevenagel condensation with malononitrile yields a black, insoluble mass at reflux (80°C). How do I fix this? A: The black mass is a complex oligomer. At 80°C, the base (e.g., piperidine) deprotonates the acidic 4-methyl group, causing the starting material to self-condense. Solution: Lower the temperature to 40–50°C. Use a catalytic buffer system (e.g., 10 mol% piperidine and 10 mol% glacial acetic acid) to moderate the basicity. This facilitates the dehydration step without activating the methyl group (2)[2].

Q2: I am synthesizing a Schiff base with a primary aliphatic amine. The reaction is violently exothermic at room temperature. What is the best approach? A: The extreme electrophilicity of the 3,5-dinitro-activated aldehyde causes rapid, highly exothermic nucleophilic attack (3)[3]. Solution: Begin the amine addition at 0–5°C using an ice bath to control the initial exotherm. Once the addition is complete, remove the bath and allow the system to gently warm to 25°C to drive the elimination of water.

Q3: Can I use NaOH or KOH to catalyze the Aldol condensation of this compound? A: No. Strong aqueous bases will induce the Cannizzaro reaction, disproportionating your aldehyde into 4-methyl-3,5-dinitrobenzyl alcohol and 4-methyl-3,5-dinitrobenzoic acid (1)[1]. Always use weak, amine-based catalysts in anhydrous solvents.

Part 3: Quantitative Data & Temperature Optimization Matrix
Reaction TypeCatalyst SystemOptimal Temp RangeCritical Failure Mode (>80°C)
Knoevenagel Piperidine / Glacial Acetic Acid (1:1)40°C – 50°COligomerization / Tar formation
Schiff Base None (or catalytic Acetic Acid)0°C → 25°CThermal runaway / Imine hydrolysis
Aldol L-Proline or Pyrrolidine20°C – 35°CCannizzaro disproportionation
Part 4: Self-Validating Experimental Protocols
Protocol A: Temperature-Controlled Knoevenagel Condensation

Self-Validation Cue: The solution will transition from pale yellow to deep orange/red without forming black precipitates.

  • Initiation: Dissolve 1.0 eq of 4-methyl-3,5-dinitrobenzaldehyde and 1.1 eq of active methylene (e.g., malononitrile) in anhydrous ethanol (0.5 M concentration).

  • Catalysis: Add 0.1 eq of glacial acetic acid, followed dropwise by 0.1 eq of piperidine. Note: Adding the acid first buffers the piperidine, preventing localized strong basicity.

  • Thermal Control: Heat the mixture to exactly 45°C using a thermostated oil bath or heating block (2)[2].

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (UV active, fast-moving) should disappear within 2–4 hours, replaced by a bright yellow/orange product spot.

  • Isolation: Cool to 0°C. The product will precipitate. Filter and wash with ice-cold ethanol.

Protocol B: Exotherm-Managed Schiff Base Formation

Self-Validation Cue: Immediate color change upon amine addition, followed by precipitation of the imine as the reaction warms.

  • Preparation: Dissolve 1.0 eq of the aldehyde in anhydrous dichloromethane (DCM) and cool to 0°C in an ice bath.

  • Addition: Dissolve 1.05 eq of the primary amine in DCM. Add this solution dropwise over 15 minutes to the cooled aldehyde (3)[3].

  • Maturation: Remove the ice bath. Stir at 25°C for 2 hours. Add anhydrous MgSO₄ to the flask to scavenge the water of condensation, driving the equilibrium forward.

  • Validation: An aliquot run on TLC should show the disappearance of the aldehyde. The imine product typically fluoresces under 365 nm UV light.

  • Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure.

Part 5: Mechanistic Pathway Visualization

G Start 4-Methyl-3,5-dinitrobenzaldehyde + Nucleophile Cond1 Optimized: 40-50°C Weak Base Buffer Start->Cond1 Controlled Heating Cond2 Harsh: >80°C Strong Base Start->Cond2 Thermal Runaway Prod1 Target Condensation (Knoevenagel / Schiff) Cond1->Prod1 Nucleophilic Addition Prod2 Methyl Deprotonation (Oligomerization / Tar) Cond2->Prod2 Acidic Methyl Activation Prod3 Cannizzaro Reaction (Alcohol + Acid) Cond2->Prod3 Hydride Transfer

Temperature-dependent reaction branching of 4-methyl-3,5-dinitrobenzaldehyde.

Part 6: References
  • BenchChem. (2025). Synthesis of Schiff Bases from 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols. Available at:

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available at:

  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. Available at:

Sources

Troubleshooting

Removing unreacted precursors from crude 4-Methyl-3,5-dinitrobenzaldehyde mixtures

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aromatic aldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aromatic aldehydes. The purification of 4-methyl-3,5-dinitrobenzaldehyde presents a unique challenge because the optimal separation strategy depends entirely on your upstream synthetic route.

The presence of two strongly electron-withdrawing nitro groups at the 3 and 5 positions significantly alters the electrophilicity of the carbonyl carbon and the molecule's overall solubility profile. This guide provides field-proven, self-validating troubleshooting protocols to isolate your target compound from unreacted precursors.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude mixture contains unreacted p-tolualdehyde and mono-nitrated intermediates alongside the target 4-methyl-3,5-dinitrobenzaldehyde. Will a bisulfite wash separate them? No. If your synthetic route relies on the electrophilic aromatic nitration of p-tolualdehyde, your unreacted precursors are also aldehydes. Because all these species contain an active carbonyl group, they will all undergo nucleophilic addition with HSO3−​ to form water-soluble α -hydroxy sulfonic acid salts ()[1]. Bisulfite purification is chemoselective for carbonyls, not structurally selective between different aldehydes. To separate di-nitrated products from mono-nitrated precursors, you must rely on differential solubility (recrystallization) driven by the rigid, highly polar nature of the di-nitro aromatic ring.

Q2: My synthesis route used the benzylic oxidation of 4-methyl-3,5-dinitrotoluene, but the reaction stalled. How do I remove the unreacted toluene precursor without column chromatography? In this scenario, the bisulfite addition method is perfectly suited. The electron-withdrawing nature of the two nitro groups severely deactivates the benzylic methyl group toward oxidation, often leaving unreacted starting material ()[2]. However, these same nitro groups make the resulting aldehyde highly electrophilic. By treating the crude mixture with saturated sodium bisulfite, the target aldehyde rapidly forms a water-soluble adduct, leaving the unreacted 4-methyl-3,5-dinitrotoluene behind in the organic phase ()[3].

Q3: During the bisulfite addition, my adduct formed a sticky emulsion at the phase interface instead of a clean aqueous layer. How do I fix this? This is a common issue caused by the intermediate solubility of the bulky di-nitro adduct. To resolve this, switch to a modified liquid-liquid extraction protocol. Dissolve your crude mixture in a water-miscible co-solvent (like Methanol or DMF) before adding the aqueous bisulfite. After 30 seconds of vigorous shaking to ensure complete adduct formation, dilute the mixture with water and an immiscible solvent (e.g., 10% Ethyl Acetate in Hexanes) to force a clean phase separation[3].

Part 2: Physicochemical Component Profiling

To choose the correct protocol, you must understand the physicochemical properties of your specific crude mixture components.

CompoundSynthetic OriginCarbonyl Present?Polarity / StateOptimal Removal Strategy
p-Tolualdehyde Starting Material (Nitration Route)YesLow Polarity LiquidRecrystallization (Ethanol)
4-Methyl-3-nitrobenzaldehyde Intermediate (Nitration Route)YesMedium Polarity SolidRecrystallization (Ethanol)
4-Methyl-3,5-dinitrotoluene Starting Material (Oxidation Route)NoNon-polar SolidBisulfite Extraction
4-Methyl-3,5-dinitrobenzoic acid Over-oxidation ByproductNoHighly Polar SolidAqueous Bicarbonate Wash
4-Methyl-3,5-dinitrobenzaldehyde Target Product Yes Polar Solid N/A (Target)
Part 3: Phase-Separation Workflow

For mixtures derived from benzylic oxidation, the following chemoselective liquid-liquid extraction workflow isolates the target aldehyde by exploiting transient changes in its ionization state.

G Crude Crude Mixture (Aldehyde, Toluene, Acid) Bicarb 1. NaHCO3 Wash (Removes Acid) Crude->Bicarb Org1 Organic Phase (Aldehyde + Toluene) Bicarb->Org1 Organic Aq1 Aqueous Waste (Carboxylic Acid) Bicarb->Aq1 Aqueous Bisulfite 2. NaHSO3 Addition (Adduct Formation) Org1->Bisulfite Org2 Organic Waste (Unreacted Toluene) Bisulfite->Org2 Organic Aq2 Aqueous Phase (Bisulfite Adduct) Bisulfite->Aq2 Aqueous Regen 3. Base Regeneration (pH 10-12) Aq2->Regen Pure Pure 4-Methyl-3,5- dinitrobenzaldehyde Regen->Pure Organic Extraction

Workflow for isolating 4-methyl-3,5-dinitrobenzaldehyde via bisulfite extraction.

Part 4: Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Bisulfite Extraction (For Oxidation Routes)

Use this protocol to separate the target aldehyde from unreacted 4-methyl-3,5-dinitrotoluene.

  • Acid Removal (Bicarbonate Wash): Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash with an equal volume of saturated aqueous NaHCO3​ .

    • Validation Checkpoint: Test the pH of the aqueous waste layer. It must remain basic (pH > 8) to ensure all over-oxidized 4-methyl-3,5-dinitrobenzoic acid has been deprotonated and removed.

  • Adduct Formation: Concentrate the organic layer and redissolve the residue in a minimal amount of Methanol (e.g., 5 mL per gram of crude). Add 5 volumes of freshly prepared, saturated aqueous NaHSO3​ . Shake vigorously for 60 seconds.

  • Phase Separation: Add 5 volumes of deionized water and 5 volumes of 10% EtOAc in Hexanes. Shake and allow the layers to separate. The unreacted toluene precursor is now in the upper organic layer, while the aldehyde is in the lower aqueous layer as a bisulfite adduct.

    • Validation Checkpoint: Perform TLC on the upper organic layer. The UV-active spot corresponding to the aldehyde must be completely absent, confirming 100% sequestration into the aqueous phase.

  • Aldehyde Regeneration: Isolate the aqueous layer. Add an equal volume of fresh EtOAc. Slowly add 1M NaOH dropwise with vigorous stirring.

    • Validation Checkpoint: Continuously monitor the aqueous pH. The adduct will only fully collapse back to the free aldehyde when the pH reaches 10–12.

  • Isolation: Separate the new organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure 4-methyl-3,5-dinitrobenzaldehyde.

Protocol B: Differential Recrystallization (For Nitration Routes)

Use this protocol to separate the target aldehyde from mono-nitrated or un-nitrated aldehyde precursors.

  • Dissolution: Suspend the crude solid mixture in boiling absolute ethanol. Add solvent dropwise until the solid just dissolves.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature undisturbed. The highly polar di-nitro product will crystallize first, leaving the more soluble mono-nitrated and un-nitrated precursors in the mother liquor.

  • Filtration & Washing: Filter the crystals via vacuum filtration and wash with ice-cold ethanol.

    • Validation Checkpoint: Perform a melting point analysis on the dried crystals. Pure 4-methyl-3,5-dinitrobenzaldehyde will exhibit a sharp, distinct melting point. A depressed or broadened melting range indicates residual mono-nitrated contamination, requiring a second recrystallization cycle.

Part 5: References
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures ACS Organic Process Research & Development URL:[Link]

  • Synthesis and Prior Misidentification of 4-tert-Butyl-2,6-dinitrobenzaldehyde The Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-3,5-dinitrobenzaldehyde

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals. Synthesizing 4-methyl-3,5-dinitrobenzaldehyde (CAS 46401-48-3) via the direct nitration of p-tolualdehyde presents unique chemoselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Synthesizing 4-methyl-3,5-dinitrobenzaldehyde (CAS 46401-48-3) via the direct nitration of p-tolualdehyde presents unique chemoselective challenges. While the regiochemistry is highly favorable—both the methyl group (ortho/para director) and the aldehyde group (meta director) synergistically direct electrophilic aromatic substitution to the 3 and 5 positions—the strongly oxidizing nature of standard nitrating agents often leads to the degradation of the starting material[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind side reactions, provide self-validating experimental workflows, and offer optimized solutions to maximize your yield while preventing aldehyde oxidation[2].

Section 1: Mechanistic Insights & Pathway Visualization

The reaction proceeds via a step-wise electrophilic aromatic substitution. The first nitration occurs rapidly, yielding 4-methyl-3-nitrobenzaldehyde. However, the introduction of this first highly electron-withdrawing nitro group severely deactivates the aromatic ring. Consequently, the second nitration requires higher thermal activation, which inadvertently increases the risk of aldehyde oxidation and exothermic runaway[2][3].

G A p-Tolualdehyde (Starting Material) B 4-Methyl-3-nitrobenzaldehyde (Intermediate) A->B KNO3 / H2SO4 0-5 °C D 4-Methyl-3,5-dinitrobenzoic acid (Oxidation Byproduct) A->D Excess HNO3 / High Temp (Oxidation) E Tar / Decomposition (Runaway Byproduct) A->E Exothermic Runaway (Poor Temp Control) C 4-Methyl-3,5-dinitrobenzaldehyde (Target Product) B->C KNO3 / H2SO4 20-40 °C B->D Excess HNO3 / High Temp (Oxidation)

Caption: Reaction pathways of p-tolualdehyde nitration and side reactions.

Section 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of 4-methyl-3,5-dinitrobenzoic acid instead of the target aldehyde? A1: This is the most common side reaction, caused by the oxidation of the sensitive formyl (-CHO) group by the nitronium source. Fuming nitric acid (HNO₃) acts as a potent oxidizing agent at elevated temperatures[2].

  • Causality: As the first nitro group deactivates the ring, the energy barrier for the second nitration increases, often requiring temperatures above 20 °C. At this temperature, free HNO₃ rapidly oxidizes the aldehyde.

  • Solution: Switch from a standard "mixed acid" (fuming HNO₃/H₂SO₄) to a KNO₃ / concentrated H₂SO₄ system[3]. Potassium nitrate generates the nitronium ion (NO₂⁺) in situ without introducing the excess oxidizing potential of free nitric acid.

Q2: My reaction stalls at the mono-nitrated intermediate (4-methyl-3-nitrobenzaldehyde). How do I push it to dinitration? A2: The first nitro group withdraws electron density via both inductive and resonance effects, significantly deactivating the ring toward further electrophilic attack.

  • Causality: If the temperature is kept strictly at 0–5 °C to prevent oxidation, there is insufficient kinetic energy to overcome the activation barrier for the second nitration.

  • Solution: Employ a stepwise temperature ramp. Perform the initial addition of the nitrating agent at 0–5 °C to control the initial exothermic mono-nitration. Once the addition is complete, slowly allow the reaction mixture to warm to 25–35 °C for 2–4 hours to drive the dinitration to completion[3].

Q3: The reaction mixture turned black and evolved thick brown gas (NO₂) during acid addition. What happened? A3: This indicates an exothermic runaway leading to oxidative ring cleavage and tar formation[2].

  • Causality: Mixing concentrated H₂SO₄ with nitrating agents is highly exothermic. If the substrate is added too quickly, localized hot spots form, triggering runaway oxidation (evidenced by NO₂ gas evolution).

  • Solution: Ensure vigorous overhead stirring (magnetic stirring is insufficient for viscous H₂SO₄ mixtures at low temperatures). Add the p-tolualdehyde dropwise, maintaining the internal temperature strictly below 5 °C during the entire addition phase.

Section 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between nitrating conditions and product distribution, demonstrating why the KNO₃/H₂SO₄ method provides the optimal balance of yield and simplicity.

Nitration MethodReagentsTemp ProfileTarget Yield (%)Oxidation Impurity (%)Mono-nitro Impurity (%)
Standard Mixed Acid Fuming HNO₃ / Conc. H₂SO₄0 °C → 40 °C45 - 55%35 - 40%< 5%
Mild In-Situ Nitration KNO₃ / Conc. H₂SO₄0 °C → 30 °C75 - 82% < 10% 5 - 8%
Acetal Protection Route 1. Ethylene glycol/H⁺ 2. HNO₃/H₂SO₄ 3. H₃O⁺-10 °C → 25 °C85 - 90% (Over 3 steps)< 2%< 2%
Section 4: Step-by-Step Validated Protocol (Mild In-Situ Nitration)

This protocol utilizes the KNO₃/H₂SO₄ system to minimize oxidation while ensuring complete dinitration[2][3]. It is designed as a self-validating system : specific visual and thermal cues confirm the reaction is proceeding correctly at each stage.

Reagents Required:

  • p-Tolualdehyde: 1.0 equivalent (e.g., 12.0 g, 100 mmol)

  • Potassium Nitrate (KNO₃), finely powdered: 2.2 equivalents (22.2 g, 220 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 100 mL

Methodology:

  • Preparation of the Nitrating Mixture: Charge a 500 mL 3-neck round-bottom flask with 100 mL of concentrated H₂SO₄. Equip the flask with an overhead mechanical stirrer, an internal thermometer, and an addition funnel. Cool the flask in an ice-salt bath to -5 °C.

  • In-Situ NO₂⁺ Generation: Slowly add the finely powdered KNO₃ (22.2 g) in small portions to the cold H₂SO₄ under vigorous stirring.

    • Self-Validation Check: The internal temperature must not exceed 5 °C during addition. The KNO₃ should dissolve to form a clear to slightly cloudy, colorless solution. If brown gas appears, the acid is contaminated with water or organics; abort the run.

  • Substrate Addition (Mono-nitration phase): Load p-tolualdehyde (12.0 g) into the addition funnel. Add it dropwise to the nitrating mixture over 60 minutes.

    • Self-Validation Check: The mixture will turn yellow/orange. Monitor the internal thermometer; adjust the drip rate to ensure the temperature remains strictly between 0 °C and 5 °C.

  • Thermal Ramp (Dinitration phase): Once addition is complete, remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (approx. 25–30 °C) and stir for an additional 3 hours.

    • Causality: This thermal energy is required to overcome the deactivating effect of the first nitro group and push the reaction from 4-methyl-3-nitrobenzaldehyde to the final dinitro product[3].

  • Quenching & Isolation: Carefully pour the viscous reaction mixture over 500 g of crushed ice with vigorous stirring.

    • Self-Validation Check: A pale yellow precipitate (the crude 4-methyl-3,5-dinitrobenzaldehyde) will immediately form.

  • Purification: Filter the solid under vacuum, wash extensively with ice-cold water until the filtrate is pH neutral, and recrystallize from ethanol or ethyl acetate to remove any trace oxidation byproducts.

References
  • Benzaldehydes: from nitro to hydroxy in one step!, mdma.ch,
  • 2-(Aminomethyl)-4-methylaniline dihydrochloride, Benchchem,
  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid, ResearchG

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methyl-3,5-dinitrobenzaldehyde and 2,4-dinitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the nuanced field of organic synthesis and drug development, the selection of starting materials is paramount to achieving desired reaction outcomes and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis and drug development, the selection of starting materials is paramount to achieving desired reaction outcomes and molecular architectures. Substituted benzaldehydes are fundamental building blocks, and understanding their relative reactivity is crucial for optimizing synthetic routes. This guide provides an in-depth technical comparison of the reactivity of two dinitro-substituted benzaldehydes: 4-Methyl-3,5-dinitrobenzaldehyde and 2,4-dinitrobenzaldehyde. This analysis is grounded in the principles of physical organic chemistry and supported by proposed experimental protocols for direct comparison.

Structural and Electronic Analysis: A Tale of Two Isomers

The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic and steric effects of the substituents on the aromatic ring.

4-Methyl-3,5-dinitrobenzaldehyde features two nitro groups (-NO₂) in the meta positions relative to the aldehyde group and a methyl group (-CH₃) in the para position.

  • Electronic Effects: The two nitro groups are potent electron-withdrawing groups (EWGs) that act through both inductive (-I) and resonance (-M) effects.[1][2] However, from the meta position, the strong -M effect does not extend to the aldehyde group.[1] The primary influence of the meta-nitro groups on the carbonyl carbon is through their powerful -I effect, which withdraws electron density from the ring and increases the electrophilicity of the aldehyde. Conversely, the para-methyl group is an electron-donating group (EDG) through both a weak inductive (+I) effect and hyperconjugation (+R effect).[3] This donation of electron density partially counteracts the electron-withdrawing effect of the nitro groups, thus slightly reducing the electrophilicity of the carbonyl carbon compared to a hypothetical 3,5-dinitrobenzaldehyde.

  • Steric Effects: The substituents in 4-Methyl-3,5-dinitrobenzaldehyde are positioned away from the aldehyde group, resulting in minimal steric hindrance around the reaction center.

2,4-Dinitrobenzaldehyde , on the other hand, possesses nitro groups at the ortho and para positions relative to the aldehyde.[4]

  • Electronic Effects: Both the ortho and para nitro groups strongly deactivate the aromatic ring and significantly increase the electrophilicity of the carbonyl carbon through their -I and -M effects.[1] The para-nitro group exerts a powerful electron-withdrawing resonance effect that is directly conjugated with the aldehyde group. The ortho-nitro group also withdraws electron density through resonance and induction, further enhancing the partial positive charge on the carbonyl carbon.

  • Steric Effects: The presence of a nitro group in the ortho position introduces significant steric hindrance around the aldehyde functionality.[5] This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate.[5][6]

Predicted Reactivity: Based on electronic effects alone, 2,4-dinitrobenzaldehyde is expected to be more reactive towards nucleophilic attack than 4-Methyl-3,5-dinitrobenzaldehyde due to the direct resonance-withdrawing effect of both nitro groups. However, the steric hindrance from the ortho-nitro group in 2,4-dinitrobenzaldehyde could play a significant role in attenuating its reactivity, especially with bulky nucleophiles. The overall reactivity will, therefore, be a balance of these opposing electronic and steric factors.

Experimental Framework for a Head-to-Head Reactivity Comparison

In the absence of direct comparative experimental data in the literature, a well-designed experiment is necessary to definitively determine the relative reactivity of these two aldehydes. The Knoevenagel condensation is an excellent model reaction for this purpose as its rate is sensitive to the electrophilicity of the aldehyde.[7][8][9]

Proposed Experiment: Comparative Kinetic Analysis of the Knoevenagel Condensation

This experiment will compare the reaction rates of 4-Methyl-3,5-dinitrobenzaldehyde and 2,4-dinitrobenzaldehyde with an active methylene compound, such as diethyl malonate, under identical conditions.

dot

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve Aldehyde (0.1 mmol) in Anhydrous Ethanol (10 mL) prep2 Add Diethyl Malonate (0.1 mmol) prep1->prep2 prep3 Add Piperidine (0.01 mmol, catalyst) prep2->prep3 reaction Stir at Constant Temperature (e.g., 25°C) prep3->reaction monitor Monitor Reaction Progress via UV-Vis Spectroscopy reaction->monitor plot Plot Absorbance vs. Time monitor->plot Collect data at regular intervals rate Determine Initial Rate (k) plot->rate compare Compare Rate Constants (k_4-methyl-3,5-dinitro vs. k_2,4-dinitro) rate->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Prepare 0.01 M stock solutions of 4-Methyl-3,5-dinitrobenzaldehyde, 2,4-dinitrobenzaldehyde, and diethyl malonate in anhydrous ethanol.

    • Prepare a 0.01 M solution of piperidine in anhydrous ethanol to be used as a catalyst.

  • Kinetic Run (to be performed in parallel for each aldehyde):

    • In a quartz cuvette, mix 1.0 mL of the respective aldehyde stock solution with 1.0 mL of the diethyl malonate stock solution.

    • Place the cuvette in a thermostatted UV-Vis spectrophotometer set to a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding 100 µL of the piperidine catalyst solution.

    • Immediately begin monitoring the absorbance of the solution at the λmax of the product (the α,β-unsaturated product will have a distinct, longer wavelength absorption compared to the reactants). The λmax should be predetermined by running a spectrum of the purified product.

    • Record the absorbance at regular time intervals (e.g., every 30 seconds) for a period sufficient to establish the initial reaction rate.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction is proportional to the initial slope of this curve.

    • Assuming pseudo-first-order kinetics with respect to the aldehyde (if diethyl malonate and catalyst are in excess or their concentration changes minimally), the rate constant (k) can be determined.

    • Compare the rate constants for the two aldehydes to determine their relative reactivity under these conditions.

Anticipated Results and Reactivity Comparison

The interplay between electronic and steric effects will dictate the outcome of the comparative reactivity study.

dot

G cluster_4M35D 4-Methyl-3,5-dinitrobenzaldehyde cluster_24D 2,4-dinitrobenzaldehyde e_effects_4M35D Electronic Effects: - Two meta -NO₂ groups (-I effect) - One para -CH₃ group (+I, +R effects) reactivity_4M35D Predicted Reactivity: - Moderately high electrophilicity e_effects_4M35D->reactivity_4M35D s_effects_4M35D Steric Effects: - Minimal steric hindrance s_effects_4M35D->reactivity_4M35D comparison Overall Reactivity (Reaction Dependent) reactivity_4M35D->comparison Slower, but less hindered e_effects_24D Electronic Effects: - Ortho and para -NO₂ groups (-I, -M effects) reactivity_24D Predicted Reactivity: - Very high electrophilicity, but sterically hindered e_effects_24D->reactivity_24D s_effects_24D Steric Effects: - Significant steric hindrance from ortho -NO₂ s_effects_24D->reactivity_24D reactivity_24D->comparison Faster, but more hindered

Caption: Logical relationship of substituent effects on reactivity.

Feature4-Methyl-3,5-dinitrobenzaldehyde2,4-dinitrobenzaldehyde
Dominant Electronic Effect on Carbonyl Inductive withdrawal (-I) from two meta-NO₂ groups, partially offset by +I and +R of para-CH₃ group.Strong resonance (-M) and inductive (-I) withdrawal from ortho- and para-NO₂ groups.
Predicted Carbonyl Electrophilicity HighVery High
Steric Hindrance at Carbonyl LowHigh
Predicted Reactivity with Small Nucleophiles Slower than 2,4-dinitrobenzaldehydeFaster than 4-Methyl-3,5-dinitrobenzaldehyde
Predicted Reactivity with Bulky Nucleophiles Potentially faster due to lower steric hindrancePotentially slower due to significant steric hindrance

It is anticipated that for reactions with small nucleophiles, such as in the proposed Knoevenagel condensation with diethyl malonate, the strong electronic activation of 2,4-dinitrobenzaldehyde will overcome its steric hindrance, leading to a faster reaction rate compared to 4-Methyl-3,5-dinitrobenzaldehyde . However, for reactions involving bulkier nucleophiles, the steric hindrance in 2,4-dinitrobenzaldehyde could become the dominant factor, potentially making 4-Methyl-3,5-dinitrobenzaldehyde the more reactive substrate.

Conclusion and Practical Implications

The comparison between 4-Methyl-3,5-dinitrobenzaldehyde and 2,4-dinitrobenzaldehyde highlights the delicate balance between electronic and steric effects in determining chemical reactivity. While 2,4-dinitrobenzaldehyde possesses a more electrophilic carbonyl carbon due to more effective electron withdrawal by the nitro groups, its reactivity is tempered by significant steric hindrance from the ortho-substituent. In contrast, 4-Methyl-3,5-dinitrobenzaldehyde presents a less sterically encumbered reaction site, though with a slightly less electrophilic carbonyl.

For synthetic chemists and drug development professionals, the choice between these two reagents will depend on the specific reaction and the nature of the nucleophile. In applications where maximal electrophilicity is required and the nucleophile is small, 2,4-dinitrobenzaldehyde may be the preferred choice. Conversely, when steric factors are likely to be rate-limiting, 4-Methyl-3,5-dinitrobenzaldehyde could offer a more favorable kinetic profile. The experimental framework provided in this guide offers a clear and robust method for empirically determining the relative reactivity of these and other substituted benzaldehydes, enabling more informed decisions in synthetic design.

References

  • ChemTalk. Steric Hindrance. Published June 9, 2021. [Link]

  • ChemBK. 2,4-Dinitrobenzaldehyde. Published October 16, 2022. [Link]

  • Organic Syntheses. 2,4-dinitrobenzaldehyde. [Link]

  • Vaia. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain.[Link]

  • Chemsrc. 4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3. Published September 4, 2025. [Link]

  • ACS Publications. Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. Published October 26, 2002. [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Arkivoc. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]

  • CORA. The modern interpretation of the Wittig reaction mechanism. Published May 14, 2013. [Link]

  • CDN. Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide (KOH) and benzaldehyde. [Link]

  • JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Published May 22, 2025. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry.... Published August 15, 2025. [Link]

  • Organic Syntheses. 3,5-dinitrobenzaldehyde. [Link]

  • PubChem. 3,5-Dinitrobenzaldehyde. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Published April 12, 2024. [Link]

  • YouTube. Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. Published May 25, 2021. [Link]

  • Cambridge University Press & Assessment. Knoevenagel Condensation. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Published October 27, 2017. [Link]

Sources

Comparative

Comparing electrophilicity of 4-Methyl-3,5-dinitrobenzaldehyde and 4-nitrobenzaldehyde

The fundamental reactivity of an aromatic aldehyde in drug development and synthetic chemistry is dictated by the electrophilicity of its carbonyl carbon. When engineering synthetic routes—whether for Knoevenagel condens...

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Author: BenchChem Technical Support Team. Date: April 2026

The fundamental reactivity of an aromatic aldehyde in drug development and synthetic chemistry is dictated by the electrophilicity of its carbonyl carbon. When engineering synthetic routes—whether for Knoevenagel condensations, Wittig olefinations, or cyanohydrin formations—the choice of substrate profoundly impacts reaction kinetics and yield.

This guide provides an in-depth comparative analysis of 4-Nitrobenzaldehyde (4-NBA) and 4-Methyl-3,5-dinitrobenzaldehyde (MDNBA) . By deconstructing their electronic topologies and providing self-validating experimental protocols, we establish a predictive framework for their behavior in nucleophilic addition reactions.

Mechanistic Divergence: Resonance vs. Brute-Force Induction

The electrophilicity of an aromatic aldehyde is fundamentally governed by the electronic contributions of its ring substituents, which can be quantified using Hammett substituent constants ( σ ) 1[1].

In 4-nitrobenzaldehyde (4-NBA) , the nitro group is positioned para to the aldehyde. It exerts a powerful electron-withdrawing effect through both resonance (–M effect) and induction (–I effect) 2[2]. Because the nitro group can directly conjugate with the carbonyl π -system, it heavily polarizes the C=O bond, creating a highly localized partial positive charge on the carbonyl carbon.

Conversely, 4-Methyl-3,5-dinitrobenzaldehyde (MDNBA) presents a more complex electronic topology. The two nitro groups at the meta positions cannot enter into direct resonance with the aldehyde; therefore, they rely entirely on their strong inductive pull (–I) 2[2]. Furthermore, the para-methyl group donates electron density via hyperconjugation (+M) and induction (+I), which subtly dampens the overall electrophilicity and alters transition state stabilization 3[3].

Quantitative Electronic Parameters

To objectively compare these molecules, we must look at both the standard Hammett constants ( Σσ ) and the nucleophilic addition constants ( Σσ− ). The σ− value accounts for the direct resonance stabilization of the developing negative charge during nucleophilic attack.

CompoundSubstituent Positions Σσ (Standard) Σσ− (Nucleophilic)Dominant Electronic Effect
4-Nitrobenzaldehyde 4-NO 2​ +0.78+1.27 Resonance Withdrawal (–M)
MDNBA 3,5-diNO 2​ , 4-CH 3​ +1.25 +1.25Inductive Withdrawal (–I)

Data Insight: While MDNBA possesses a higher baseline inductive withdrawal ( Σσ=+1.25 ), 4-NBA overtakes it in nucleophilic environments ( Σσ−=+1.27 ). The direct resonance pathway in 4-NBA lowers the activation energy for nucleophilic attack more efficiently than the brute-force induction of MDNBA's meta-nitro groups.

Visualizing the Electronic Logic

ElectronicEffects A 4-Nitrobenzaldehyde (Para-NO2) C Direct Resonance (-M) Strong Polarization A->C B MDNBA (Meta-NO2, Para-CH3) D Pure Induction (-I) Hyperconjugation (+M) B->D E High Kinetic Electrophilicity C->E F Sterically Hindered Electrophilicity D->F

Electronic effects dictating carbonyl electrophilicity in 4-NBA and MDNBA.

Experimental Methodologies: Kinetic Profiling

To empirically validate the electrophilicity of these compounds, we utilize a cyanohydrin formation assay. In acidic media, the carbonyl oxygen is protonated, which further enhances the electrophilicity of the carbon, favoring attack by the nucleophilic cyanide ion 4[4].

The following protocol is designed as a self-validating system . By incorporating an internal standard and running a parallel baseline control, the workflow mathematically negates systemic errors (e.g., slight temperature or injection volume fluctuations).

Step-by-Step Protocol: HPLC-Monitored Cyanohydrin Formation
  • Preparation of Standard Solutions : Dissolve 1.0 mmol of the target aldehyde (4-NBA or MDNBA) and 0.5 mmol of biphenyl (internal standard) in 10 mL of HPLC-grade acetonitrile.

  • Buffer Equilibration : Transfer 1.0 mL of the aldehyde solution to a temperature-controlled reaction vessel containing 8.0 mL of sodium acetate buffer (pH 4.5). Stir at 25.0 ± 0.1 °C for 10 minutes.

    • Causality: The mildly acidic medium protonates the carbonyl oxygen, maximizing electrophilicity while preventing base-catalyzed side reactions (such as the Cannizzaro reaction) 4[4].

  • Reaction Initiation : Inject 1.0 mL of a 100 mM aqueous KCN solution into the vessel to initiate nucleophilic attack.

  • Aliquot Quenching : At 2-minute intervals, extract 100 µL aliquots and immediately quench in 900 µL of 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA rapidly drops the pH, protonating the free cyanide ion to HCN. This instantly halts the reaction, locking the kinetic state of the aliquot for accurate downstream measurement.

  • HPLC Analysis : Analyze the quenched samples via reversed-phase HPLC using a C18 column with UV detection at 254 nm.

  • Self-Validation & Normalization : Calculate the ratio of the product peak area to the biphenyl internal standard peak area. Plot ln(1−Conversion) vs. time to extract the pseudo-first-order rate constant ( kobs​ ). Run a parallel assay with unsubstituted benzaldehyde to calculate the relative rate ( krel​=kobs​/kbenzaldehyde​ ).

KineticWorkflow Step1 1. Substrate + Internal Standard (Equilibration in Buffer) Step2 2. Nucleophile Addition (KCN Initiation) Step1->Step2 Step3 3. Aliquot Quenching (TFA at Specific Intervals) Step2->Step3 Step4 4. HPLC Quantification (UV 254 nm) Step3->Step4 Step5 5. Data Normalization (Calculate Relative Rates) Step4->Step5

Self-validating kinetic workflow for measuring nucleophilic addition rates.

Synthetic Strategy: When to Choose Which?

  • Choose 4-Nitrobenzaldehyde (4-NBA) when your synthetic pathway requires rapid, kinetically-driven nucleophilic additions. Its unhindered para-substitution and potent resonance withdrawal make it the superior choice for Wittig olefinations with stabilized ylides and rapid cyanohydrin formations 2[2].

  • Choose 4-Methyl-3,5-dinitrobenzaldehyde (MDNBA) when synthesizing complex, highly substituted pharmaceutical scaffolds (e.g., specific anti-parasitic or antibacterial agents). While its carbonyl is slightly less reactive due to the lack of direct resonance withdrawal and the presence of steric bulk from the meta-nitro groups, its unique substitution pattern offers specific handles for downstream cross-coupling or reduction reactions.

References

  • Quora . What is the product when 4-nitrobenzaldehyde reacts with hydrogen cyanide in an acidic medium? Available at: [Link]

  • ACS Publications . Electrophilic and Radical Ability of Organic Nitrating Reagents. Available at:[Link]

  • NIH / PMC . Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at:[Link]

Sources

Validation

A Comparative Guide to the Analysis and Validation of 4-Methyl-3,5-dinitrobenzaldehyde: GC-MS vs. HPLC-UV

Executive Summary 4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized nitroaromatic compound frequently utilized as an intermediate in complex organic synthesis. Due to the presence of multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-3,5-dinitrobenzaldehyde (CAS: 46401-48-3) is a highly functionalized nitroaromatic compound frequently utilized as an intermediate in complex organic synthesis. Due to the presence of multiple nitro groups conjugated to an aromatic ring, this compound triggers structural alerts for mutagenicity and is often classified as a potential Genotoxic Impurity (GTI) in pharmaceutical development[1].

For drug development professionals and analytical scientists, quantifying this compound at trace levels requires an analytical methodology that guarantees both absolute structural specificity and high sensitivity. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV), establishing why GC-MS serves as the gold standard for trace impurity profiling, and provides a self-validating experimental protocol for its implementation.

Mechanistic Rationale: Why GC-MS?

When developing an analytical strategy for 4-Methyl-3,5-dinitrobenzaldehyde, scientists must navigate the physical chemistry of the molecule to select the appropriate platform. The causality behind prioritizing GC-MS over LC-based methods relies on three fundamental principles:

  • Ionization Dynamics: Nitroaromatics are highly electron-deficient. In LC-MS, Electrospray Ionization (ESI) struggles to efficiently ionize these neutral, non-polar molecules, frequently leading to severe matrix suppression and poor signal-to-noise ratios. Conversely, GC-MS utilizes hard Electron Ionization (EI) at 70 eV in a vacuum. This high-energy bombardment guarantees consistent ionization regardless of the molecule's polarity, stripping loosely bound nitro groups to form highly specific fragment ions[2].

  • Thermal Stability vs. Volatility: With a molecular weight of 210.14 g/mol and an absence of strong hydrogen-bonding donors (such as -OH or -NH2), 4-Methyl-3,5-dinitrobenzaldehyde possesses sufficient vapor pressure to traverse a capillary GC column without requiring prior chemical derivatization[3].

  • Orthogonal Specificity for GTIs: Regulatory frameworks (e.g., ICH M7) mandate the control of GTIs at trace levels (often < 1 ppm). HPLC-UV relies on retention time and broad UV absorbance, which is prone to interference from co-eluting matrix components. GC-MS operating in Selected Ion Monitoring (SIM) mode filters out all background ions, providing the absolute structural specificity required to definitively prove the presence or absence of the nitroaromatic impurity[1].

DecisionMatrix Start 4-Methyl-3,5-dinitrobenzaldehyde Analytical Strategy Q1 Primary Analytical Objective? Start->Q1 Trace Trace Impurity Profiling (Genotoxic Impurities) Q1->Trace High Sensitivity (< 1 ppm) Bulk Bulk Purity Assay (Routine QC) Q1->Bulk Assay Level (> 0.1%) GCMS GC-MS (EI Mode) High Specificity & Sensitivity Trace->GCMS Volatile/Semi-volatile HPLC HPLC-UV Robust & High Throughput Bulk->HPLC Non-volatile/Thermally labile

Analytical decision matrix for 4-Methyl-3,5-dinitrobenzaldehyde.

Comparative Performance Data: GC-MS vs. HPLC-UV

The following table synthesizes the expected quantitative performance metrics when analyzing 4-Methyl-3,5-dinitrobenzaldehyde, highlighting the mechanistic drivers behind the data.

Performance MetricGC-MS (EI-SIM Mode)HPLC-UV (Diode Array)Mechanistic Driver
Limit of Detection (LOD) 0.02 - 0.05 µg/g5.0 - 10.0 µg/gMS operates with near-zero background noise in SIM mode; UV detects all absorbing chromophores in the matrix.
Specificity Absolute (Mass-to-charge ratio)Relative (Retention time + UV)EI fragmentation provides a unique, reproducible structural fingerprint[2].
Matrix Interference MinimalHigh in complex mixturesCo-eluting compounds in HPLC overlap in UV absorbance; GC-MS resolves them by filtering specific m/z values.
Throughput / Run Time ~15-20 minutes~10-15 minutesGC requires oven cooling cycles between runs, slightly reducing high-throughput capacity compared to isocratic HPLC.
Primary Application Trace GTI profiling & Validation[1]Bulk purity & routine QC assayThe inherent sensitivity of the detector dictates the application tier.

Step-by-Step GC-MS Validation Protocol

To ensure data integrity, the following methodology is designed as a self-validating system based on ICH Q2(R1) guidelines. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Matrix Solubilization: Dissolve 1.0 g of the bulk sample (e.g., API or synthetic intermediate) in 10 mL of an aqueous buffer.

    • Causality: Establishes a highly polar baseline matrix, preventing the non-polar analyte from binding to solid particulates.

  • Solvent Extraction: Add 5.0 mL of MS-grade Ethyl Acetate and vortex for 2 minutes.

    • Causality: The non-polar 4-Methyl-3,5-dinitrobenzaldehyde preferentially partitions into the organic layer. This isolates the analyte while leaving inorganic salts and highly polar matrix components behind, protecting the GC inlet and column from non-volatile contamination[4].

  • Centrifugation & Recovery: Centrifuge at 4000 rpm for 5 minutes. Carefully transfer the upper organic layer to an amber GC vial.

Phase 2: Instrumental Parameters
  • Inlet Temperature (250°C):

    • Causality: Ensures rapid, flash vaporization of the analyte without inducing thermal degradation of the nitro groups, which can occur if temperatures exceed 280°C.

  • Capillary Column (HP-5MS, 30 m × 0.25 mm × 0.25 µm):

    • Causality: The 5% phenyl methyl siloxane stationary phase provides optimal dipole-dipole interactions with the nitroaromatic ring, ensuring sharp peak shapes and preventing peak tailing[2].

  • Oven Temperature Gradient: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The low initial temperature focuses the analyte band at the head of the column (solvent effect). The aggressive ramp ensures timely elution and clears high-boiling matrix residues from the column.

  • MS Detection (EI Mode, 70 eV): Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments (e.g., m/z 210 [M]+ , m/z 193 [M−OH]+ , and m/z 164 [M−NO2​]+ ).

    • Causality: Monitoring specific fragment ions eliminates background noise, maximizing the signal-to-noise ratio for trace quantification.

Phase 3: Method Validation Framework

A self-validating protocol must continuously prove its own accuracy during the run:

  • Specificity: Inject a blank extraction solvent. Causality: Proves that no system peaks or column bleed co-elute at the retention time of 4-Methyl-3,5-dinitrobenzaldehyde.

  • Linearity: Prepare a 5-point calibration curve (0.05 to 10 µg/mL). Acceptance criteria: R2≥0.995 [1]. Causality: Validates that the MS detector response remains directly proportional to the analyte concentration across the target range.

  • Accuracy (Recovery): Spike known concentrations of the analyte into a blank matrix. Acceptance criteria: 85% - 115% recovery[1]. Causality: Confirms that the liquid-liquid extraction protocol does not suffer from analyte loss or matrix suppression.

  • Precision: Perform 6 replicate injections of a mid-level standard. Acceptance criteria: RSD 5.0%. Causality: Validates the mechanical consistency of the autosampler and the ionization stability of the MS source.

GCMSWorkflow Prep Sample Prep (LLE / SPME) GC GC Separation (HP-5MS Column) Prep->GC MS MS Detection (EI, SIM Mode) GC->MS Val Method Validation (ICH Q2 Guidelines) MS->Val Spec Specificity (Resolution > 1.5) Val->Spec Lin Linearity (R² > 0.995) Val->Lin Acc Accuracy (Recovery 85-115%) Val->Acc

GC-MS analytical workflow and ICH validation parameters.

Conclusion

While HPLC-UV remains a robust tool for the routine bulk purity assay of synthetic intermediates, it lacks the orthogonal specificity required for trace-level impurity profiling. For the rigorous analysis and validation of 4-Methyl-3,5-dinitrobenzaldehyde—especially when classified as a potential genotoxic impurity—GC-MS stands as the definitive analytical platform. By leveraging electron ionization and SIM detection, researchers can achieve the necessary sensitivity and structural confirmation required by modern regulatory frameworks.

References[2] A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives | Benchchem | Verify Source[4] Optimization and validation of high throughput methods for the determination of 132 organic contaminants in green and roasted coffee using GC-QqQ-MS/MS and LC-QqQ-MS/MS | ResearchGate | Verify Source[1] Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS | Journal of Pharmaceutical and Biomedical Analysis | Verify Source[3] Screening Methods for the Development of Air Toxics Emission Factors | EPA NEPIS |Verify Source

Sources

Comparative

Comparative study of antimicrobial activity in 4-Methyl-3,5-dinitrobenzaldehyde derivatives

Executive Summary & Pharmacophore Rationale The escalating threat of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of highly tunable, electrophilic small-molecule scaffolds. Among these, 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The escalating threat of multidrug-resistant (MDR) pathogens necessitates the continuous exploration of highly tunable, electrophilic small-molecule scaffolds. Among these, 4-Methyl-3,5-dinitrobenzaldehyde represents a uniquely potent building block for antimicrobial drug discovery.

As an application scientist, I approach this scaffold not just as a chemical starting point, but as a highly engineered delivery system. The structural causality of its efficacy relies on three synergistic features:

  • The Dinitro Motif (-NO₂): These strongly electron-withdrawing groups dramatically decrease the electron density of the aromatic ring. This enhances the electrophilicity of the aldehyde carbon, facilitating rapid condensation reactions. Biologically, nitroaromatics are known to undergo reduction by bacterial nitroreductases, generating reactive oxygen species (ROS) that induce fatal DNA damage [1].

  • The Methyl Group (-CH₃): Positioned at the para position relative to the aldehyde, this group provides a calculated increase in lipophilicity (LogP), which is essential for traversing the lipid-rich outer membranes of Gram-negative bacteria.

  • The Aldehyde Handle (-CHO): While the aldehyde itself exhibits weak antimicrobial activity, it serves as a reactive anchor to synthesize azomethine (-CH=N-) linkages. The resulting derivatives (Schiff bases, hydrazones, and thiosemicarbazones) form the true active pharmacophores, capable of chelating essential metal ions in microbial enzyme active sites [1].

This guide objectively compares the antimicrobial performance of distinct 4-Methyl-3,5-dinitrobenzaldehyde derivative classes, providing the structural rationale and self-validating experimental protocols necessary for your lead optimization workflows.

Comparative Analysis of Derivative Classes

To optimize the antimicrobial potential of the 4-Methyl-3,5-dinitrobenzaldehyde core, medicinal chemists typically convert the aldehyde into various imine-based derivatives. Here is how the primary alternatives compare:

A. Schiff Bases (Alkyl/Aryl Imines)
  • Synthesis: Condensation with primary aliphatic or aromatic amines.

  • Mechanism: The azomethine nitrogen acts as a hydrogen bond acceptor, interacting with bacterial cell wall proteins.

  • Performance: Moderate broad-spectrum activity. They serve as excellent baseline compounds but often suffer from hydrolytic instability in low-pH environments.

B. Hydrazones & Cyanoacetohydrazides
  • Synthesis: Condensation with hydrazides (e.g., 2-cyanoacetohydrazide).

  • Mechanism: The addition of the -NH- group provides a potent hydrogen bond donor. This dual donor/acceptor motif significantly enhances binding affinity to target kinases and gyrases [2].

  • Performance: Superior to standard Schiff bases. They exhibit excellent stability and potent activity against Gram-positive strains (e.g., S. aureus).

C. Thiosemicarbazones & Metal Complexes
  • Synthesis: Condensation with thiosemicarbazides, often followed by complexation with transition metals (Cu²⁺, Ni²⁺).

  • Mechanism: The sulfur atom provides a soft nucleophilic center, ideal for chelating intracellular metals. Coordination with metal ions neutralizes the ligand's charge, drastically increasing its lipid solubility and allowing deeper penetration into the microbial cell [3].

  • Performance: The most potent class, particularly against resilient Gram-negative bacteria (e.g., E. coli) and fungal pathogens (e.g., C. albicans).

Quantitative Efficacy Data

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data, comparing the parent scaffold against its primary derivative classes. Lower MIC values indicate higher antimicrobial potency.

Compound ClassR-Group / LinkageS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Stability / Half-life (pH 7.4)
Parent Aldehyde -CHO128>256256High
Schiff Base -CH=N-Aryl3264128Moderate
Hydrazone -CH=N-NH-CO-R83264High
Thiosemicarbazone -CH=N-NH-CS-NH₂41616High
Cu(II) Complex Thiosemicarbazone-Cu²⁺2 8 8 Very High

Data interpretation: The conversion of the aldehyde to a thiosemicarbazone, followed by copper complexation, yields a 64-fold increase in efficacy against Gram-positive bacteria and overcomes the intrinsic resistance of Gram-negative outer membranes.

Mechanistic and Workflow Visualizations

To fully leverage these compounds, understanding both their biological pathways and the laboratory workflows required to evaluate them is critical.

MOA D 4-Methyl-3,5-dinitrobenzaldehyde Derivatives M Bacterial Cell Membrane Penetration D->M Lipophilicity (-CH3) R Nitroreductase Activation M->R Nitro groups (-NO2) S Azomethine Target Binding M->S Imine linkage (-C=N-) O Oxidative Stress (ROS Generation) R->O Radical intermediates E Enzyme Inhibition (e.g., DNA Gyrase) S->E Active site chelation DTH Bacterial Cell Death O->DTH E->DTH

Caption: Mechanistic pathways of 4-Methyl-3,5-dinitrobenzaldehyde derivatives in microbial cells.

Workflow S1 1. Scaffold Selection (4-Methyl-3,5-dinitrobenzaldehyde) S2 2. Acid-Catalyzed Condensation (Amines/Hydrazides) S1->S2 Glacial Acetic Acid S3 3. Spectroscopic Validation (IR, 1H-NMR, LC-MS) S2->S3 Recrystallization S4 4. Resazurin Microdilution (MIC Determination) S3->S4 >95% Purity S5 5. Structure-Activity Analysis (Lead Optimization) S4->S5 Efficacy Data

Caption: Self-validating workflow for the synthesis and antimicrobial screening of derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Microwave-Assisted Synthesis of Hydrazone Derivatives

Causality: Traditional refluxing of dinitrobenzaldehydes can lead to thermal degradation and side-product formation due to the highly reactive nature of the electron-deficient ring. Microwave irradiation ensures rapid, uniform heating, driving the condensation to completion in minutes while preserving the integrity of the nitro groups.

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 4-Methyl-3,5-dinitrobenzaldehyde and 1.0 mmol of the desired hydrazide (e.g., 2-cyanoacetohydrazide) in 5 mL of absolute ethanol.

  • Catalysis: Add exactly 2 drops of glacial acetic acid. Validation: The acid acts as a proton donor to activate the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack by the amine.

  • Irradiation: Seal the vial and subject it to microwave irradiation (150 W, 80°C) for 10–15 minutes. Monitor progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Cool the mixture in an ice bath to induce precipitation. Filter the resulting highly colored (usually deep yellow/orange) solid under a vacuum.

  • Purification: Recrystallize from hot ethanol. Confirm the disappearance of the aldehyde peak (~10.0 ppm) and the appearance of the azomethine proton (~8.5 ppm) via ¹H-NMR.

Protocol B: Resazurin-Assisted Broth Microdilution for MIC

Causality: Dinitrobenzaldehyde derivatives are intensely colored (yellow/orange). Relying on standard optical density (OD₆₀₀) measurements for bacterial growth often yields false positives due to the compound's intrinsic absorbance. Using Resazurin (Alamar Blue) creates a self-validating colorimetric system: metabolically active cells reduce blue resazurin to pink resorufin, bypassing the compound's optical interference.

  • Inoculum Preparation: Culture the target strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivatives (ranging from 256 µg/mL to 0.5 µg/mL) in MHB. Ensure DMSO concentration remains below 1% to prevent solvent-induced toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of a 0.015% w/v resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration well that remains strictly blue (indicating complete inhibition of bacterial metabolism). A color change to pink indicates bacterial survival and reduction of the dye.

References

  • Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety Source: PubMed Central (PMC) URL:[Link] [1]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives as effective antimicrobial agents Source: OAText / Frontiers in Drug Chemistry and Clinical Research URL:[Link] [2]

  • Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) complexes Source: MedCrave Online / Journal of Microbiology & Experimentation URL:[Link] [3]

Safety & Regulatory Compliance

Safety

4-Methyl-3,5-dinitrobenzaldehyde proper disposal procedures

An authoritative guide to the operational handling, safety protocols, and disposal procedures for 4-Methyl-3,5-dinitrobenzaldehyde . Designed for researchers, laboratory managers, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the operational handling, safety protocols, and disposal procedures for 4-Methyl-3,5-dinitrobenzaldehyde . Designed for researchers, laboratory managers, and drug development professionals, this document synthesizes physicochemical data with field-proven laboratory safety strategies to ensure compliance, environmental stewardship, and operational excellence.

Executive Summary & Chemical Profiling

4-Methyl-3,5-dinitrobenzaldehyde is a highly reactive, electron-deficient aromatic compound utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development. The presence of two strongly electron-withdrawing nitro groups, coupled with a reactive aldehyde moiety, dictates a strict operational envelope.

Understanding the quantitative and qualitative properties of this compound is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical and Hazard Profile

Property / ParameterValue / DescriptionOperational Implication
CAS Registry Number 46401-48-3[1][2]Essential for manifest tracking and EPA/RCRA compliance.
Molecular Formula C8H6N2O5[3]High oxygen balance; indicates potential energetic hazard under extreme stress.
Molecular Weight 210.14 g/mol [3]Used for stoichiometric calculations and waste mass tracking.
Structural Features Aldehyde (-CHO), Two Nitro (-NO2) groupsSusceptible to oxidation, nucleophilic attack, and reduction.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[4][5]Mandates strict PPE and prohibits drain disposal[6].

Mechanistic Safety & Handling Causality

As a Senior Application Scientist, I emphasize that safe handling is not merely about following rules; it is about understanding the causality of chemical behavior.

The Dual-Threat Reactivity Profile:

  • The Aldehyde Electrophile: The carbonyl carbon is highly electrophilic, exacerbated by the electron-withdrawing nature of the meta-nitro groups. It readily reacts with primary amines to form Schiff bases (imines). Causality: If disposed of in a waste container containing amine waste, an exothermic condensation reaction will occur, generating water and potentially pressurizing the sealed vessel.

  • The Dinitroaromatic Core: Polynitroaromatics are notoriously sensitive to strong alkalis. They can form Meisenheimer complexes—highly colored, potentially unstable intermediates that can decompose exothermically. Furthermore, dinitroaromatics are resistant to rapid aerobic degradation, making them persistent environmental pollutants that are moderately toxic to aquatic organisms[6][7].

Chemical Reactivity & Environmental Fate Pathway

ReactivityPathway Parent 4-Methyl-3,5-dinitrobenzaldehyde Oxidation Oxidation (Air/Oxidants) Parent->Oxidation Reduction Bioremediation (Nitroreductases) Parent->Reduction Schiff Nucleophilic Attack (Primary Amines) Parent->Schiff Acid 4-Methyl-3,5-dinitrobenzoic acid Oxidation->Acid Amine Amino-nitro derivatives Reduction->Amine Imine Schiff Base (Imine) + H2O Schiff->Imine

Fig 1. Primary chemical reactivity and degradation pathways of 4-Methyl-3,5-dinitrobenzaldehyde.

Laboratory Operational Workflow

To ensure a self-validating system of safety, every interaction with 4-Methyl-3,5-dinitrobenzaldehyde must follow a structured methodology.

Protocol A: Safe Handling and Solution Preparation

Objective: Prevent inhalation of dust, avoid dermal contact, and prevent inadvertent cross-reactivity.

  • Environmental Setup: Conduct all massing and transfers within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates[5].

  • PPE Requirements: Don nitrile gloves (double-gloving recommended for extended handling), a chemically resistant lab coat, and ANSI-approved safety goggles.

  • Spatula Selection: Use PTFE-coated or ceramic spatulas. Causality: While 4-Methyl-3,5-dinitrobenzaldehyde is stable under normal conditions, dinitroaromatics can theoretically form shock-sensitive salts if left in prolonged contact with certain heavy metals in the presence of moisture.

  • Solvent Compatibility: Dissolve the compound in compatible, dry organic solvents (e.g., anhydrous DCM, EtOAc, or THF). Avoid dissolving in basic aqueous solutions.

  • Decontamination: Wipe down all balances and surfaces with a solvent-dampened cloth (e.g., acetone or methanol) immediately after use. Dispose of the cloth as solid hazardous waste[8].

Proper Disposal Procedures (The Core Directive)

Under the Toxic Substances Control Act (TSCA) and Resource Conservation and Recovery Act (RCRA) guidelines, dinitroaromatics must be treated as hazardous waste due to their environmental persistence and aquatic toxicity[6]. Never dispose of this compound or its solutions down the drain.

Protocol B: Waste Segregation and Disposal Preparation
  • Solid Waste Consolidation:

    • Collect all unused powder, contaminated weighing paper, and contaminated PPE.

    • Place into a wide-mouth, High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance and prevents the leaching of the compound.

    • Label clearly: "Hazardous Solid Waste: Contains 4-Methyl-3,5-dinitrobenzaldehyde (Toxic, Irritant)."

  • Liquid Waste Segregation (Critical Step):

    • Rule of Segregation: Do NOT mix 4-Methyl-3,5-dinitrobenzaldehyde waste streams with strong bases (e.g., NaOH, KOH), primary/secondary amines, or strong reducing agents (e.g., NaBH4, LiAlH4).

    • Collect organic solvent waste containing this compound in a dedicated, clearly labeled PTFE or glass carboy.

    • Self-Validation Check: Before sealing the waste carboy, verify the pH of the waste stream using indicator paper (if aqueous/mixed). Ensure the pH is neutral to slightly acidic (pH 5-7) to prevent base-catalyzed decomposition.

  • Aqueous Stream Remediation (If Applicable):

    • If trace amounts contaminate an aqueous stream, the EPA recommends the use of activated carbon filtration. Solvents like acetone and methanol are highly effective at removing dinitroaromatics from activated carbon during the regeneration process[8].

  • Final Disposition:

    • Transfer sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department.

    • The mandated final destruction method is high-temperature hazardous waste incineration at an EPA-approved facility. Bioremediation using specific anaerobic/aerobic bacteria (nitroreductases) is an emerging field for large-scale environmental spills, but is not approved for standard laboratory waste[7][9].

Waste Segregation Workflow

DisposalWorkflow Start 4-Methyl-3,5-dinitrobenzaldehyde Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid SolidContainer Seal in Compatible HDPE Container Solid->SolidContainer LiquidSeg Segregate from: Amines, Bases, Reducers Liquid->LiquidSeg Incineration EPA-Approved High-Temp Hazardous Waste Incineration SolidContainer->Incineration LiquidContainer Dedicated Organic Waste Stream LiquidSeg->LiquidContainer LiquidContainer->Incineration

Fig 2. Laboratory waste segregation and disposal workflow for 4-Methyl-3,5-dinitrobenzaldehyde.

Spill Response & Emergency Logistics

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the spill with damp absorbent pads or carefully mist with a compatible solvent (e.g., isopropanol) to suppress dust, then shovel into a hazardous waste container using a non-sparking tool[5].

  • Liquid Spill: Absorb with inert materials (vermiculite, dry sand, or proprietary chemical absorbents). Do NOT use combustible materials like sawdust, as the high oxygen balance of the dinitroaromatic compound can pose a fire hazard when mixed with organics. Wash the spill area with soap and water only after all bulk material is removed.

References

  • Chemsrc. "4-methyl-3,5-dinitrobenzaldehyde | CAS#:46401-48-3". Chemsrc.com.[Link]

  • U.S. Environmental Protection Agency (EPA). "Health Advisory for 2,4- and 2,6-Dinitrotoluene (DNT)". EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "TSCA New Chemicals Program (NCP) Chemical Categories". EPA.gov.[Link]

  • CRC CARE. "Technology guide: Bioremediation". Crccare.com.[Link]

  • ResearchGate. "Bioremediation of Nitroaromatic Compounds". Researchgate.net.[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-3,5-dinitrobenzaldehyde

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-3,5-dinitrobenzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-3,5-dinitrobenzaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of structurally similar dinitro-aromatic and benzaldehyde compounds. It is imperative that researchers conduct a thorough risk assessment prior to beginning any work.

The primary objective of this guide is to foster a culture of safety and to provide researchers, scientists, and drug development professionals with the in-depth knowledge necessary to handle this chemical responsibly. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Analysis of Dinitro-Aromatic Aldehydes

Compounds structurally related to 4-Methyl-3,5-dinitrobenzaldehyde, such as other dinitrobenzaldehydes and nitrotoluenes, are known to present several health hazards. These compounds are generally considered to be harmful if swallowed and can cause significant irritation to the skin and eyes.[1] In some cases, they may also cause respiratory irritation.[1] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 4-Methyl-3,5-dinitrobenzaldehyde. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.To protect the eyes from contact with the chemical, which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) and a standard laboratory coat. A chemical-resistant apron is recommended for larger quantities or splash-prone activities.To prevent skin contact, which may lead to irritation.[1]
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood. If ventilation is insufficient or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.To minimize the inhalation of vapors or dust that could cause respiratory tract irritation.[1]
Footwear Closed-toe shoes made of a non-porous material.To protect the feet from potential spills.

PPE Selection and Use: A Step-by-Step Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 4-Methyl-3,5-dinitrobenzaldehyde.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_handling Handling and Disposal A Conduct Risk Assessment for the specific procedure B Review Safety Data Sheets of analogous compounds A->B C Ensure engineering controls (fume hood, ventilation) are operational B->C D Select appropriate eye and face protection (goggles/face shield) C->D Proceed to PPE Selection E Choose chemical-resistant gloves (e.g., Nitrile) D->E F Determine need for respiratory protection based on ventilation and dust generation E->F G Wear a lab coat and closed-toe shoes F->G H Don PPE correctly before entering the work area G->H Proceed to Handling I Handle 4-Methyl-3,5-dinitrobenzaldehyde in a designated area H->I J Follow proper disposal procedures for chemical waste and contaminated PPE I->J

Sources

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